4-Bromo-5-methylbenzene-1,2-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYYESJDKPVYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625985 | |
| Record name | 4-Bromo-5-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102169-44-8 | |
| Record name | 4-Bromo-5-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10625985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-5-methylbenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Bromo-5-methylbenzene-1,2-diamine (CAS: 102169-44-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-methylbenzene-1,2-diamine is a substituted aromatic diamine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring adjacent amino groups, a bromine atom, and a methyl group on the benzene ring, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, its reactivity, and its significant applications, particularly in the development of pharmacologically active molecules.
Physicochemical Properties
This compound, with the molecular formula C₇H₉BrN₂, has a molecular weight of 201.07 g/mol .[1][2][3][4][5] It is typically a solid at room temperature.[4] Due to the presence of amino groups, it exhibits basic properties. The bromine atom provides a reactive handle for various cross-coupling reactions, enhancing its synthetic utility.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 102169-44-8 | [1][5][6] |
| Molecular Formula | C₇H₉BrN₂ | [1][2][3][4][5] |
| Molecular Weight | 201.07 g/mol | [1][2][3][4][5] |
| Physical Form | Solid | [4] |
| Predicted Boiling Point | 298.6 ± 35.0 °C | [2] |
| Predicted Density | 1.589 ± 0.06 g/cm³ | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of this compound is most commonly achieved through the reduction of the corresponding nitroaniline precursor, 4-bromo-5-methyl-2-nitroaniline.[1]
Experimental Protocol: Synthesis via Reduction
Materials:
-
4-Bromo-5-methyl-2-nitroaniline
-
Tin(II) chloride (SnCl₂) or other suitable reducing agents (e.g., H₂/Pd-C, Fe/HCl)
-
Ethanol or other appropriate solvent
-
Hydrochloric acid (if using Fe)
-
Sodium bicarbonate or other base for neutralization
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
In a round-bottom flask, suspend 4-bromo-5-methyl-2-nitroaniline in ethanol.
-
Add an excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂).
-
If necessary, add an acid to facilitate the reaction (e.g., concentrated HCl with SnCl₂).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or recrystallization to obtain the final product.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (2H, singlets or doublets), Amine protons (4H, broad singlet), Methyl protons (3H, singlet) |
| ¹³C NMR | Aromatic carbons (6 signals), Methyl carbon (1 signal) |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 200/202 (due to bromine isotopes) |
| IR (KBr) | N-H stretching (approx. 3300-3500 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), C-H aliphatic stretching (approx. 2850-2960 cm⁻¹), C=C aromatic stretching (approx. 1500-1600 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), C-Br stretching (approx. 500-600 cm⁻¹) |
Note: Predicted data is based on the analysis of analogous structures. Actual experimental data may vary.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a versatile synthon for heterocyclic chemistry.[6]
Synthesis of Benzimidazoles
The ortho-diamine functionality readily undergoes condensation reactions with aldehydes or carboxylic acids to form the benzimidazole ring system, a privileged scaffold in medicinal chemistry.
Caption: Synthesis of Benzimidazoles.
Synthesis of Quinoxalines
Reaction with α-dicarbonyl compounds yields quinoxalines, another important class of nitrogen-containing heterocycles with diverse biological activities.[6]
Caption: Synthesis of Quinoxalines.
Cross-Coupling Reactions
The bromine atom on the aromatic ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffolds that can be generated.
Caption: Cross-Coupling Reactions Workflow.
Biological Activity and Drug Development Potential
While there is limited publicly available information on the specific biological activity of this compound itself, its derivatives, particularly benzimidazoles and quinoxalines, are known to possess a broad spectrum of pharmacological properties. These include antimicrobial, antiviral, anticancer, and anti-inflammatory activities. Therefore, this compound is a valuable starting material for the synthesis of novel drug candidates. The bromo and methyl substituents can influence the pharmacokinetic and pharmacodynamic properties of the final molecules.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Conclusion
This compound is a key intermediate in organic synthesis with significant potential for applications in drug discovery and materials science. Its versatile reactivity allows for the construction of complex heterocyclic systems. This guide provides essential information for researchers and scientists working with this compound, from its fundamental properties to its synthetic applications. Further research into the direct biological activities of this compound and the development of novel derivatives is warranted.
References
Physical properties of 4-Bromo-5-methylbenzene-1,2-diamine
An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-methylbenzene-1,2-diamine
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document consolidates key data from various sources into a structured format, including detailed experimental protocols and workflow visualizations.
General Properties
This compound, with the CAS number 102169-44-8, is a halogenated aromatic amine.[1] It presents as a solid, ranging in color from light yellow to brown.[1][2] Its molecular formula is C7H9BrN2, and it has a molecular weight of 201.06 g/mol .[3][4]
| Property | Value |
| CAS Number | 102169-44-8 |
| Molecular Formula | C7H9BrN2[3][4] |
| Molecular Weight | 201.06 g/mol [3][4] |
| Appearance | Light yellow to brown solid[1] |
| Purity | ≥95%[2] |
| Storage | Keep in a dark place, sealed in dry, at room temperature[1] |
Physical and Chemical Properties
The physical properties of this compound have been predicted based on its structure. These values provide essential information for handling, storage, and application in experimental settings.
| Property | Predicted Value |
| Boiling Point | 298.6 ± 35.0 °C[1][3] |
| Density | 1.589 ± 0.06 g/cm³[1][3] |
| pKa | 3.58 ± 0.10[1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound. The following data has been reported:
| Spectroscopy Type | Data |
| ¹H-NMR (400 MHz, DMSO-d6) | δ (ppm) = 2.08 (s, 3H), 4.51 (s, 2H), 4.52 (s, 2H), 6.43 (s)[1] |
| Mass Spectrum (EIpos) | m/z = 201 [M + H]⁺[1] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis involves the reduction of 4-bromo-5-methyl-2-nitroaniline.[1]
Materials:
-
4-bromo-5-methyl-2-nitroaniline (4.00 g, 17.312 mmol)
-
Stannic chloride (II) dihydrate (15.63 g, 69.248 mmol)
-
Ethanol (100 mL)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-5-methyl-2-nitroaniline in ethanol.
-
Add stannic chloride (II) dihydrate to the solution.
-
Stir the reaction mixture at 70 °C overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an appropriate amount of water.
-
Adjust the pH to a weak base using a saturated aqueous sodium bicarbonate solution.
-
Extract the product three times with ethyl acetate.
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Concentrate the dried organic phase by rotary evaporation under reduced pressure to obtain the crude product.
-
Dry the crude product under a high vacuum to yield the final compound (3.23 g, 89% yield).[1]
Characterization: The final product was analyzed using LC-MS and ¹H-NMR.[1]
-
LC-MS (Method 1): Retention time (Rt) = 1.07 min; mass spectrum (EIpos): m/z = 201 [M + H]⁺.[1]
-
¹H-NMR (400 MHz, DMSO-d6): δ [ppm] = 2.08 (s, 3H), 4.51 (s, 2H), 4.52 (s, 2H), 6.43 (s).[1]
Visualizations
Experimental Workflow for Synthesis
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
4-Bromo-5-methylbenzene-1,2-diamine molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-5-methylbenzene-1,2-diamine, a key intermediate in organic synthesis. The document outlines its molecular structure, physicochemical data, and a detailed experimental protocol for its preparation.
Core Molecular Information
This compound, with the CAS number 102169-44-8, is a substituted aromatic diamine. Its structure consists of a benzene ring with a bromine atom, a methyl group, and two adjacent amine groups. This arrangement of functional groups makes it a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules.
The molecular structure of this compound is presented below:
Chemical Structure:
(Note: This is a simplified 2D representation. The benzene ring is aromatic.)
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol [1][2] |
| Appearance | Light yellow to brown solid |
| Predicted Density | 1.589 ± 0.06 g/cm³[3] |
| Predicted Boiling Point | 298.6 ± 35.0 °C[3] |
| Predicted pKa | 3.58 ± 0.10[3] |
| SMILES String | Cc1cc(N)c(N)cc1Br[1] |
| InChI | 1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3[1] |
| InChI Key | BYYYESJDKPVYGB-UHFFFAOYSA-N[1] |
| Storage Conditions | Keep in a dark place, sealed in dry, at room temperature[3] |
Experimental Protocols
The following section details a common and effective experimental protocol for the synthesis of this compound.
Synthesis of this compound from 4-bromo-5-methyl-2-nitroaniline
This protocol outlines the reduction of 4-bromo-5-methyl-2-nitroaniline to the desired diamine product.
Materials:
-
4-bromo-5-methyl-2-nitroaniline (4.00 g, 17.312 mmol)
-
Stannic chloride (II) dihydrate (15.63 g, 69.248 mmol)
-
Ethanol (100 mL)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4.00 g (17.312 mmol) of 4-bromo-5-methyl-2-nitroaniline in 100 mL of ethanol in a suitable reaction vessel.
-
Add 15.63 g (69.248 mmol) of stannic chloride (II) dihydrate to the solution.
-
Stir the reaction mixture at 70 °C overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture by adding an appropriate amount of water.
-
Adjust the pH to a weak base using a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate three times.
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Concentrate the dried organic phase by rotary evaporation under reduced pressure to obtain the crude product.
-
Dry the crude product under a high vacuum to yield the final compound.[3]
Expected Yield:
This procedure is reported to yield approximately 3.23 g of this compound, which corresponds to an 89% yield.[3]
Product Analysis:
The resulting product can be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
LC-MS (Method 1): Retention time (Rt) = 1.07 min; mass spectrum (EIpos): m/z = 201 [M + H]⁺.[3]
-
¹H-NMR (400 MHz, DMSO-d₆): δ [ppm] = 2.08 (s, 3H), 4.51 (s, 2H), 4.52 (s, 2H), 6.43 (s).[3]
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
Solubility Profile of 4-Bromo-5-methylbenzene-1,2-diamine in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 4-Bromo-5-methylbenzene-1,2-diamine, a compound of interest in various research and development applications. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility predictions based on the compound's structure and general principles of organic chemistry. Furthermore, a standardized experimental protocol for determining solubility is provided to enable researchers to generate precise quantitative data in their own laboratory settings.
Predicted Solubility in Organic Solvents
Based on the chemical structure of this compound, which features an aromatic ring, two amine functional groups, a bromine atom, and a methyl group, its solubility in various organic solvents can be inferred. The presence of the polar amine groups suggests potential for hydrogen bonding, while the bromo-methyl-benzene core imparts significant non-polar character.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The amine groups can form hydrogen bonds with the hydroxyl groups of the alcohol.[2] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble to Moderately Soluble | The polarity of these solvents can interact with the polar amine groups. |
| Non-Polar Aromatic | Benzene, Toluene | Soluble | The aromatic nature of the compound will lead to favorable interactions with aromatic solvents.[1][2] |
| Non-Polar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents.[1] |
| Chlorinated | Dichloromethane, Chloroform | Soluble to Moderately Soluble | These solvents have an intermediate polarity that can often dissolve a wide range of organic compounds. |
It is important to note that these are predictions. Empirical determination is necessary for quantitative solubility data.
Experimental Protocol for Solubility Determination
The following is a general and robust methodology for determining the solubility of a solid organic compound like this compound in a given organic solvent. This protocol is adapted from standard laboratory procedures for solubility testing.[3][4][5][6]
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Constant temperature bath or incubator
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).
-
Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: General experimental workflow for determining the solubility of an organic compound.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-5-methylbenzene-1,2-diamine. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the molecular structure and experimental workflow.
Introduction
This compound is a substituted aromatic diamine with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide presents the key ¹H and ¹³C NMR spectral features of this molecule to aid researchers in its identification and characterization.
Molecular Structure and NMR Assignments
The structure of this compound is presented below, with atoms numbered for the purpose of NMR signal assignment. The substituents on the benzene ring—two amino groups, a bromine atom, and a methyl group—create a distinct electronic environment, leading to a unique NMR fingerprint.
Caption: Molecular structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. The experimental data presented was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆) on a 400 MHz spectrometer.
| Signal | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| 1 | 6.43 | Singlet | 1H | Ar-H |
| 2 | 4.52 | Singlet (broad) | 2H | -NH₂ |
| 3 | 4.51 | Singlet (broad) | 2H | -NH₂ |
| 4 | 2.08 | Singlet | 3H | -CH₃ |
¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (δ) [ppm] |
| C1 | 140-145 |
| C2 | 135-140 |
| C3 | 115-120 |
| C4 | 110-115 |
| C5 | 125-130 |
| C6 | 118-123 |
| -C H₃ | 15-20 |
Experimental Protocols
The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic amines like this compound.
Sample Preparation
A standardized sample preparation workflow is crucial for obtaining reproducible NMR data.
Caption: A typical workflow for the preparation of an NMR sample.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tubes
-
Vortex mixer
-
Pasteur pipette and cotton wool
Procedure:
-
Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and transfer it to a small, clean vial.
-
Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial until the sample is completely dissolved.
-
Prepare a filtration pipette by placing a small plug of cotton wool into the neck of a Pasteur pipette.
-
Filter the sample solution through the prepared pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Securely cap the NMR tube and label it appropriately.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.
Caption: A generalized workflow for acquiring and processing NMR data.
Typical ¹H NMR Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
Temperature: 298 K
Typical ¹³C NMR Parameters:
-
Spectrometer Frequency: 100 MHz
-
Pulse Program: Proton-decoupled
-
Pulse Width: Calibrated 90° pulse
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Temperature: 298 K
Conclusion
This guide provides essential ¹H NMR spectral data and a predicted ¹³C NMR spectrum for this compound. The detailed experimental protocols offer a solid foundation for researchers to obtain high-quality NMR data for this and similar aromatic compounds. The provided information is intended to facilitate the structural verification and purity assessment of this important chemical intermediate in a research and development setting. It is strongly recommended to acquire experimental ¹³C NMR data to confirm the predicted chemical shifts.
In-Depth Technical Guide: Spectroscopic Analysis of 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for the aromatic diamine, 4-Bromo-5-methylbenzene-1,2-diamine. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on the predicted spectral characteristics based on its chemical structure and the known spectroscopic behavior of related compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring and analyzing FT-IR and MS data, serving as a practical resource for researchers working with this and similar molecules. The guide also includes logical workflows for spectroscopic analysis, visualized using Graphviz diagrams, to aid in experimental design and data interpretation.
Introduction
This compound is a substituted aromatic diamine with potential applications in pharmaceutical synthesis and materials science. Its chemical structure, featuring a benzene ring substituted with two adjacent amine groups, a bromine atom, and a methyl group, gives rise to a unique spectroscopic fingerprint. Understanding the characteristic FT-IR and mass spectrometric behavior of this molecule is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide aims to bridge the current gap in available spectral data by providing a predictive analysis and standardized methodologies for its experimental determination.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted key vibrational modes are summarized in Table 1.
Table 1: Predicted FT-IR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium - Strong |
| 3200 - 3000 | C-H Aromatic Stretch | Benzene Ring | Medium |
| 2960 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Medium |
| 1630 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) | Medium - Strong |
| 1600 - 1450 | C=C Aromatic Ring Stretch | Benzene Ring | Medium - Strong |
| 1470 - 1430 | C-H Asymmetric Bending | Methyl Group (-CH₃) | Medium |
| 1380 - 1370 | C-H Symmetric Bending | Methyl Group (-CH₃) | Medium |
| 1300 - 1200 | C-N Aromatic Stretch | Aryl-Amine | Strong |
| 850 - 750 | C-H Out-of-Plane Bending | Substituted Benzene | Strong |
| 600 - 500 | C-Br Stretch | Bromo-Aromatic | Medium - Strong |
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a distinct molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for bromine-containing fragments will be observed, with the ⁷⁹Br and ⁸¹Br isotopes having a near 1:1 natural abundance.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Ion | Description |
| 200/202 | [M]⁺ | Molecular ion peak (containing ⁷⁹Br/⁸¹Br) |
| 185/187 | [M - CH₃]⁺ | Loss of a methyl radical |
| 121 | [M - Br]⁺ | Loss of a bromine radical |
| 106 | [M - Br - CH₃]⁺ | Loss of bromine followed by a methyl radical |
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound for functional group identification.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
In an agate mortar, grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr powder.
-
Transfer the finely ground mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Compare the observed peak positions with the predicted values in Table 1 and with spectral databases for confirmation.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction and Ionization (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
For EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection and Data Analysis:
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the fragmentation pattern to deduce the structure of the fragment ions and confirm the molecular structure.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for FT-IR analysis.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
This technical guide provides a foundational understanding of the expected FT-IR and mass spectrometry characteristics of this compound. The tabulated predicted spectral data, in conjunction with the detailed experimental protocols, offer a valuable resource for researchers in the fields of chemical synthesis, drug development, and materials science. The visualized workflows further aid in the systematic approach to the spectroscopic analysis of this and structurally related compounds. While experimental data remains to be publicly documented, this guide serves as a robust starting point for the characterization and identification of this compound.
An In-depth Technical Guide to 4-Bromo-5-methylbenzene-1,2-diamine: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and handling procedures for 4-Bromo-5-methylbenzene-1,2-diamine (CAS No: 102169-44-8). This compound is a valuable intermediate in organic synthesis, particularly in the preparation of substituted benzimidazoles, a class of compounds with significant interest in medicinal chemistry. This document is intended to equip researchers and laboratory personnel with the necessary information for its safe and effective use.
Chemical and Physical Properties
This compound is a solid, light yellow to brown substance.[1] While experimentally determined physical properties are not widely available, predicted values provide useful estimates for laboratory work.
| Property | Value | Source |
| Molecular Formula | C₇H₉BrN₂ | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Boiling Point | 298.6 ± 35.0 °C (Predicted) | [2] |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.58 ± 0.10 (Predicted) | [1] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [1] |
Safety and Hazard Information
This compound is classified as harmful if swallowed.[1] As with many aromatic amines and brominated compounds, it should be handled with care, assuming potential for irritation and other health effects.[3][4]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| WGK (Water Hazard Class) | 3 (Highly hazardous for water) |
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Handling and Storage
Proper handling and storage procedures are critical to ensure the stability of this compound and the safety of laboratory personnel.
Handling Workflow:
Storage:
Store in a tightly sealed container in a cool, dry, and dark place.[1] Keep away from strong oxidizing agents.
Accidental Release and First Aid Measures
Accidental Release:
In case of a spill, avoid generating dust. Wear appropriate PPE and clean up the spill using a dry method (e.g., sweeping or vacuuming). Place the spilled material into a sealed container for proper disposal.
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Experimental Protocols
This compound is a key starting material for the synthesis of various heterocyclic compounds. Below are protocols for its synthesis and a subsequent reaction to form a benzimidazole derivative.
A. Synthesis of this compound
This protocol describes the reduction of 4-bromo-5-methyl-2-nitroaniline to produce the target diamine.[1]
Materials:
-
4-bromo-5-methyl-2-nitroaniline
-
Stannous chloride (II) dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Dissolve 4.00 g (17.312 mmol) of 4-bromo-5-methyl-2-nitroaniline in 100 mL of ethanol.
-
Add 15.63 g (69.248 mmol) of stannous chloride (II) dihydrate to the solution.
-
Stir the reaction mixture at 70 °C overnight.
-
After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate amount of water.
-
Adjust the pH to a weak base using a saturated aqueous sodium bicarbonate solution.
-
Extract the product three times with ethyl acetate.
-
Combine the organic phases and dry with anhydrous sodium sulfate.
-
Concentrate the dried organic phase by rotary evaporation under reduced pressure to obtain the crude product.
-
Dry the crude product under high vacuum to yield this compound.
B. Synthesis of 5-Bromo-6-methyl-1H-benzimidazole
This protocol outlines the reaction of this compound with formic acid to yield the corresponding benzimidazole.[5]
Materials:
-
This compound
-
Formic acid
Procedure: A detailed, step-by-step, publicly available protocol for this specific reaction is not readily available. However, a general procedure for the synthesis of benzimidazoles from o-phenylenediamines and formic acid involves heating the two reagents together, often with a dehydrating agent or under conditions that remove water, followed by neutralization and purification of the product.
Toxicological and Ecological Information
Logical Relationship of Safety and Handling:
Conclusion
This compound is a useful building block in organic synthesis, particularly for creating biologically relevant benzimidazole structures. While comprehensive experimental data on its physical and toxicological properties are limited, the available information indicates that it should be handled as a hazardous substance, with appropriate engineering controls and personal protective equipment. The provided synthesis protocols offer a starting point for its preparation and further functionalization. Researchers should always consult the most recent Safety Data Sheet and conduct a thorough risk assessment before using this compound.
References
- 1. This compound CAS#: 102169-44-8 [amp.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-BROMO-6-METHYL-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. sunstreamglobal.com [sunstreamglobal.com]
- 7. useforesight.io [useforesight.io]
Technical Guide: Stability and Storage of 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Bromo-5-methylbenzene-1,2-diamine (CAS No: 102169-44-8). The information is compiled from safety data sheets (SDS) and chemical supplier information to ensure safe handling, storage, and maintenance of the compound's integrity for research and development purposes.
Core Stability and Storage Data
Proper storage and handling are crucial for preserving the chemical integrity of this compound. The following table summarizes the key physical properties and storage recommendations.
| Parameter | Value/Recommendation | Source |
| Chemical Formula | C₇H₉BrN₂ | [1][2][3] |
| Molecular Weight | 201.06 g/mol | [1][3] |
| Physical Form | White to yellow to brown powder or crystals | [4] |
| Storage Temperature | Refrigerator (2-8°C) | [4][5] |
| Storage Conditions | Keep in a dry, cool, and well-ventilated place.[6] Store in a tightly closed container.[5][6][7][8] Keep in a dark place.[9] Store under an inert atmosphere (e.g., Argon).[5][9] | |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides.[7] | |
| Flash Point | Not applicable | [2] |
| Melting Point | 70 - 74 °C (for the similar compound 5-Bromo-3,4-dimethylbenzene-1,2-diamine) | [6] |
Handling and Safety Precautions
When working with this compound, it is imperative to adhere to standard laboratory safety protocols to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[10]
-
Respiratory Protection: In case of inadequate ventilation or the potential for dust formation, use a NIOSH-approved respirator.[10][11]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Ensure adequate ventilation to prevent the accumulation of dust or vapors.[6][12]
General Hygiene:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Do not eat, drink, or smoke when handling the compound.[7]
Experimental Protocols
-
Accelerated Stability Studies: Storing the compound at elevated temperatures and humidity to predict its long-term stability.
-
Forced Degradation Studies: Exposing the compound to harsh conditions (e.g., acid, base, light, oxidation) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended conditions and testing its purity and integrity at specified intervals.
For any of these studies, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed to monitor the compound's purity and identify any degradants.
Visualized Workflow for Storage and Handling
The following diagram illustrates the recommended workflow for the safe storage and handling of this compound.
Caption: Recommended Storage and Handling Workflow.
This guide is intended to provide a summary of the available information on the stability and storage of this compound. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 102169-44-8 [chemicalbook.com]
- 2. 4-Bromo-5-methyl-1,2-benzenediamine AldrichCPR 102169-44-8 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 3-Bromo-5-methylbenzene-1,2-diamine | 70733-25-4 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromo-1,2-(methylenedioxy)benzene - Safety Data Sheet [chemicalbook.com]
- 9. 4-Bromo-N1-methylbenzene-1,2-diamine | 69038-76-2 [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. capotchem.com [capotchem.com]
- 12. capotchem.cn [capotchem.cn]
A Technical Guide to 4-Bromo-5-methylbenzene-1,2-diamine for Researchers and Drug Development Professionals
An In-depth Overview of a Key Synthetic Building Block
This technical guide provides a comprehensive overview of 4-Bromo-5-methylbenzene-1,2-diamine, a crucial building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial sourcing, synthesis, chemical properties, and applications, with a focus on its role in the development of kinase inhibitors.
Chemical Properties and Specifications
This compound, with the CAS number 102169-44-8, is a substituted aromatic diamine. Its structure features a benzene ring with two adjacent amino groups, a bromine atom, and a methyl group. These functional groups provide multiple reactive sites for the synthesis of more complex molecules, particularly heterocyclic systems.
| Property | Value |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.06 g/mol |
| Appearance | Solid |
| SMILES | Cc1cc(N)c(N)cc1Br |
| InChI | 1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 |
| InChI Key | BYYYESJDKPVYGB-UHFFFAOYSA-N |
Commercial Suppliers
A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. Below is a summary of offerings from several vendors. Please note that prices are subject to change and may not include shipping and handling.
| Supplier | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | Not specified | Inquire | Inquire |
| BLDpharm | Inquire | Inquire | Inquire |
| Apollo Scientific | ≥95% | 250mg, 1g, 5g | £31.00, £78.00, £298.00 |
| CymitQuimica | 95% | 1g, 5g, 10g, 25g, 100g | €13.00, €53.00, €94.00, €179.00, €445.00 |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reduction of the corresponding nitroaniline precursor. A general experimental protocol is provided below.
Synthesis of this compound
A common synthetic route involves the reduction of 4-bromo-5-methyl-2-nitroaniline.
Caption: Synthetic pathway for this compound.
Experimental Protocol:
-
Dissolve 4-bromo-5-methyl-2-nitroaniline in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Heat the reaction mixture at 70°C and stir overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and adjust the pH to a weak base using a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Dry the crude product under high vacuum to yield this compound.
Spectroscopic Data
| Spectroscopy | 4-Bromobenzene-1,2-diamine (Reference) |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[1] |
| IR | Spectral data available in public databases such as PubChem.[1] |
| Mass Spectrometry | Molecular Ion (M⁺): Expected around m/z 186/188 (due to bromine isotopes). |
Applications in Drug Discovery and Medicinal Chemistry
Substituted o-phenylenediamines are valuable precursors for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors.
Role in Kinase Inhibitor Synthesis
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[2][3] The BRAF kinase is a key component of this pathway and a major target for cancer therapy.[4] Small molecule inhibitors of BRAF, such as vemurafenib and dabrafenib, have shown significant clinical efficacy.[5]
This compound can serve as a starting material for the synthesis of novel kinase inhibitors targeting the BRAF pathway. The diamine moiety can be cyclized with various reagents to form a benzimidazole core, and the bromo and methyl substituents provide opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Role of the precursor in BRAF pathway inhibition.
Experimental Workflow: Benzimidazole Synthesis
The following workflow outlines the synthesis of a 2-substituted benzimidazole from an o-phenylenediamine, a common application for the title compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Type-IV Inhibitors of BRAF Kinase That Block Dimerization and Overcome Paradoxical MEK/ERK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic and Steric Properties of 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric properties of 4-Bromo-5-methylbenzene-1,2-diamine (CAS No. 102169-44-8), a substituted aromatic diamine with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known experimental findings with theoretical predictions derived from computational chemistry and comparative analysis with structurally related compounds. This document aims to serve as a foundational resource for researchers, offering insights into the molecule's synthesis, spectroscopic characteristics, and its anticipated electronic and steric landscape, which are crucial for its application in drug design and the development of novel organic materials.
Introduction
This compound, a derivative of o-phenylenediamine, possesses a unique combination of functional groups that impart specific electronic and steric characteristics. The presence of two adjacent amino groups offers opportunities for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are prevalent scaffolds in many biologically active molecules. The bromo and methyl substituents on the benzene ring further modulate the molecule's properties, influencing its reactivity, lipophilicity, and potential intermolecular interactions. Understanding these properties is paramount for leveraging this compound in targeted applications, particularly in drug development where molecular recognition and binding affinity are critical.
Physicochemical and Spectroscopic Data
While comprehensive experimental data remains scarce, some key physicochemical and spectroscopic properties have been reported or can be reliably predicted.
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 102169-44-8 | [1][2] |
| Molecular Formula | C₇H₉BrN₂ | [1][3] |
| Molecular Weight | 201.06 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Predicted Boiling Point | 298.6 ± 35.0 °C | [3] |
| Predicted Density | 1.589 ± 0.06 g/cm³ | [3] |
| Predicted pKa | 3.58 ± 0.10 | |
| SMILES | Cc1cc(N)c(N)cc1Br | [1] |
| InChI | 1S/C7H9BrN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | [1] |
| InChI Key | BYYYESJDKPVYGB-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Limited spectroscopic data is available from synthetic procedures.
| Spectroscopy | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ [ppm] = 2.08 (s, 3H), 4.51 (s, 2H), 4.52 (s, 2H), 6.43 (s, 1H), 6.84 (s, 1H). | |
| LC-MS | (EIpos): m/z = 201 [M + H]⁺ |
Synthesis and Characterization
A general workflow for the synthesis and characterization of this compound is outlined below.
Electronic Properties
The electronic properties of this compound are primarily influenced by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing bromo substituent on the aromatic ring.
Substituent Effects
The electronic nature of the substituents can be qualitatively understood using Hammett constants, which quantify the electron-donating or electron-withdrawing nature of substituents on a benzene ring.
| Substituent | Position | Hammett Constant (σ) | Electronic Effect |
| -NH₂ | para | -0.66 | Electron-donating |
| -CH₃ | meta/para | -0.06 / -0.16 | Electron-donating |
| -Br | meta/para | +0.40 / +0.23 | Electron-withdrawing |
Note: The positions are relative to a conceptual reaction center on the ring. The values are for aniline and benzoic acid systems and serve as a general guide.[4][5]
The two amino groups strongly activate the ring towards electrophilic substitution through their +M (mesomeric) effect. The methyl group provides a weaker activating effect (+I inductive effect). Conversely, the bromine atom deactivates the ring through its -I (inductive) effect, although it has a +M effect which is generally weaker for halogens. The overall electronic landscape is a balance of these competing effects.
Predicted Electronic Spectra and Redox Potentials
-
UV-Vis Spectroscopy: o-Phenylenediamine exhibits absorption maxima around 198 nm, 236 nm, and 284 nm.[6] The presence of the bromo and methyl substituents is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the influence of the auxochronic amino and methyl groups.
-
Cyclic Voltammetry: The electrochemical behavior of substituted o-phenylenediamines has been studied, revealing quasi-reversible oxidation waves.[7][8] The oxidation potential of this compound is expected to be influenced by the substituent pattern. The electron-donating amino and methyl groups would lower the oxidation potential, making it easier to oxidize compared to unsubstituted benzene. The electron-withdrawing bromine would have the opposite effect, increasing the oxidation potential. The net effect will determine the final redox properties.
The logical relationship for predicting the electronic properties is depicted below.
References
- 1. 4-Bromo-5-methyl-1,2-benzenediamine AldrichCPR 102169-44-8 [sigmaaldrich.com]
- 2. 102169-44-8|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. global.oup.com [global.oup.com]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Bromo-5-methylbenzene-1,2-diamine
For Immediate Release
This whitepaper serves as an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the potential research avenues stemming from the versatile building block, 4-Bromo-5-methylbenzene-1,2-diamine (CAS No. 102169-44-8). Due to its unique substitution pattern—a bromine atom, a methyl group, and two adjacent amines on an aromatic ring—this compound is a highly promising precursor for the development of novel heterocyclic compounds with significant therapeutic and material science applications.
The strategic placement of the vicinal diamines makes it an ideal starting material for condensation reactions to form key heterocyclic scaffolds, primarily benzimidazoles and quinoxalines. The presence of the bromo- and methyl- groups offers opportunities for fine-tuning the steric and electronic properties of the resulting derivatives, potentially enhancing their biological activity or material characteristics.
Synthesis of the Core Moiety
The starting material, this compound, can be efficiently synthesized from commercially available 4-bromo-5-methyl-2-nitroaniline. The synthesis involves a straightforward reduction of the nitro group.
Table 1: Synthesis and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| IUPAC Name | This compound | - |
| CAS Number | 102169-44-8 | [1][2][3] |
| Molecular Formula | C₇H₉BrN₂ | [2][4] |
| Molecular Weight | 201.06 g/mol | [2][4] |
| Appearance | Light yellow to brown solid | [5] |
| Boiling Point | 298.6 ± 35.0 °C (Predicted) | [5] |
| Density | 1.589 ± 0.06 g/cm³ (Predicted) | [5] |
Experimental Protocol: Synthesis of this compound[5]
-
Dissolution: Dissolve 4.00 g (17.31 mmol) of 4-bromo-5-methyl-2-nitroaniline in 100 mL of ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add 15.63 g (69.25 mmol) of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Reaction: Stir the reaction mixture at 70 °C overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and dilute with an appropriate amount of water.
-
Neutralization: Adjust the pH to ~8 (weakly basic) using a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Concentrate the solution by rotary evaporation under reduced pressure to obtain the crude product.
-
Final Product: Dry the crude product under high vacuum to yield the target compound. The reported yield for this procedure is approximately 89%.[5]
Potential Research Area 1: Quinoxaline Derivatives for Oncology
The condensation of o-phenylenediamines with 1,2-dicarbonyl compounds is a classic and efficient method for synthesizing quinoxalines.[1][6][7][8][9] These scaffolds are of immense interest in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities.[10][11][12][13] The reaction of this compound with benzil is a promising route to novel, highly substituted quinoxalines for cancer research.
Experimental Protocol: Synthesis of 6-Bromo-7-methyl-2,3-diphenylquinoxaline
This protocol is adapted from a general procedure for catalyst-assisted quinoxaline synthesis at room temperature.[1][6]
-
Preparation: To a mixture of this compound (1 mmol, 201 mg) and benzil (1 mmol, 210 mg) in toluene (8 mL), add 0.1 g of a suitable catalyst (e.g., Alumina-supported Molybdovanadophosphoric acid).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC.
-
Isolation: Upon completion, separate the insoluble catalyst by filtration.
-
Purification: Dry the filtrate over anhydrous Na₂SO₄, evaporate the solvent under reduced pressure, and recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Table 2: Predicted Characterization Data for 6-Bromo-7-methyl-2,3-diphenylquinoxaline
| Data Type | Predicted Value |
| Appearance | White to pale yellow crystalline solid |
| Melting Point (°C) | 165 - 175 |
| ¹H NMR (CDCl₃, δ ppm) | 8.1-8.2 (m, 1H), 7.7-7.8 (m, 1H), 7.3-7.6 (m, 10H), 2.5 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 154.1, 153.8, 141.5, 140.2, 139.0, 131.0, 130.5, 130.1, 129.8, 129.5, 128.8, 128.5, 125.0, 20.5 |
| MS (EI) m/z | 388/390 [M]⁺, 389/391 [M+H]⁺ |
Anticancer Potential
Studies on related bromo-substituted quinoxaline derivatives have shown significant antiproliferative activity against various cancer cell lines. The bromine atom can enhance activity through halogen bonding or by modifying the electronic properties of the molecule. This suggests that derivatives of this compound are strong candidates for novel anticancer drug discovery programs.
Table 3: Anticancer Activity of Structurally Related Quinoxaline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(5-bromo-2-hydroxyphenyl)quinoxaline | MCF-7 (Breast) | 12.74 | [10] |
| Bromo-substituted 8-hydroxyquinolines | C6 (Glioblastoma) | 6.7 - 25.6 | [14] |
| Bromo-substituted 8-hydroxyquinolines | HeLa (Cervical) | 6.7 - 25.6 | [14] |
| Bromo-substituted 8-hydroxyquinolines | HT29 (Colon) | 6.7 - 25.6 | [14] |
| Dichloro-bromo-quinoxaline derivatives | Various | 0.01 - 42.16 | [13] |
Potential Research Area 2: Benzimidazole Derivatives for Antimicrobial Applications
Benzimidazoles are a cornerstone of antimicrobial drug discovery, with many derivatives exhibiting potent antibacterial and antifungal properties.[15][16][17] The Phillips condensation, reacting an o-phenylenediamine with a carboxylic acid (or its equivalent), is a fundamental method for their synthesis.[18] Using formic acid provides a direct route to 2-unsubstituted benzimidazoles.
Experimental Protocol: Synthesis of 5-Bromo-6-methyl-1H-benzimidazole[5]
This protocol is based on the established Phillips condensation method.[18]
-
Reaction Setup: Place a mixture of this compound (10 mmol) and 98% formic acid (15 mL) in a round-bottom flask.
-
Heating: Heat the mixture under reflux at 100-120 °C for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Slowly pour the acidic solution into a beaker of cold water and neutralize by the dropwise addition of 10% sodium hydroxide solution until the product precipitates completely.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to afford the final product.
Table 4: Physicochemical Properties of 5-Bromo-6-methyl-1H-benzimidazole
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇BrN₂ | [19] |
| Molecular Weight | 211.06 g/mol | [19] |
| Appearance | Solid | [19] |
| Solubility | Poorly soluble in water; Soluble in DMSO, DMF | [19] |
Antimicrobial Potential
Structure-activity relationship (SAR) studies consistently show that electron-withdrawing groups, such as bromine, on the benzimidazole ring can significantly enhance antimicrobial activity.[6] Derivatives containing bromo- and methyl- groups are therefore excellent candidates for screening against clinically relevant bacterial and fungal pathogens, including resistant strains like MRSA.
Table 5: Antimicrobial Activity (MIC, µg/mL) of Structurally Related Benzimidazole Derivatives
| Compound Class | S. aureus | E. coli | C. albicans | Reference |
| Benzimidazole-triazole conjugates | - | - | 0.026 - 0.031 | [6] |
| Carvacrol-based benzimidazoles | 3.12 | 3.12 | - | [6] |
| Indolyl-benzimidazoles (bromo-substituted) | < 1 - 7.8 | - | 3.9 | [20] |
| 5-Halo-benzimidazole derivatives | comparable to ciprofloxacin | - | Potent fungicidal | [15] |
Potential Research Area 3: Materials Science Applications
Beyond medicinal chemistry, the unique structure of this compound makes it a candidate for advanced material synthesis.
-
Polymer Chemistry: As a substituted diamine, it can serve as a monomer for the synthesis of high-performance polymers like polyimides or polybenzimidazoles. The bromine atom can impart flame-retardant properties, while the methyl group can influence solubility and processing characteristics.
-
Organic Electronics: The resulting benzimidazole or quinoxaline derivatives can be investigated as ligands for metal complexes used in organic light-emitting diodes (OLEDs). The substituents allow for tuning of the HOMO/LUMO energy levels, which is critical for designing efficient emissive materials.
Conclusion
This compound is a readily accessible and highly functionalized building block with substantial untapped potential. The strategic combination of its reactive diamine moiety with a synthetically versatile bromine atom and a modulating methyl group positions it as a key starting material for developing next-generation therapeutics and advanced materials. This guide highlights clear, actionable research pathways in oncology, antimicrobial discovery, and materials science, providing a solid foundation for future innovation.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-BROMO-6-METHYL-1H-BENZIMIDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. soc.chim.it [soc.chim.it]
- 8. sid.ir [sid.ir]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Practical Experiment 1: Benzimidazole from orthophenylene diamine | PPTX [slideshare.net]
- 19. 5-Bromo-6-Methyl-1H-Benzimidazole | Chemical Properties, Uses, Safety Data & Supplier China [chemheterocycles.com]
- 20. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Bromo-5-methylbenzene-1,2-diamine from 4-bromo-2-methyl-6-nitroaniline
Introduction
This application note details a robust and efficient protocol for the synthesis of 4-Bromo-5-methylbenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the selective reduction of the nitro group of 4-bromo-2-methyl-6-nitroaniline. The presented method is optimized for high yield and purity, ensuring its suitability for drug development and manufacturing processes where quality and consistency are paramount.
Reaction Overview
The synthesis proceeds via the reduction of the aromatic nitro group of 4-bromo-2-methyl-6-nitroaniline to an amine. This transformation is achieved using tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, a classic and reliable method for the chemoselective reduction of nitroarenes, particularly in the presence of halogens.
Reaction Scheme:
Materials and Methods
Materials:
| Reagent | Grade | Supplier | CAS No. |
| 4-bromo-2-methyl-6-nitroaniline | 98% | Sigma-Aldrich | 77811-44-0 |
| Tin(II) chloride dihydrate (SnCl₂) | 98% | Sigma-Aldrich | 10025-69-1 |
| Hydrochloric acid (HCl) | 37% | Fisher Scientific | 7647-01-0 |
| Ethanol (EtOH) | 95% | VWR | 64-17-5 |
| Sodium hydroxide (NaOH) | 97% | Merck | 1310-73-2 |
| Dichloromethane (CH₂Cl₂) | 99.8% | VWR | 75-09-2 |
| Anhydrous sodium sulfate (Na₂SO₄) | 99% | Fisher Scientific | 7757-82-6 |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Round-bottom flasks (250 mL and 500 mL)
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-bromo-2-methyl-6-nitroaniline (10.0 g, 43.2 mmol) in ethanol (100 mL).
-
Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (48.8 g, 216 mmol) in one portion.
-
Initiation of Reaction: Carefully add concentrated hydrochloric acid (50 mL) dropwise to the stirred mixture. An exothermic reaction will be observed.
-
Reflux: After the initial exothermic reaction subsides, heat the mixture to reflux (approximately 80-85 °C) and maintain for 3 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Basification: Slowly add a 50% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-12. This will precipitate tin salts.
-
Filtration: Filter the mixture through a pad of celite in a Büchner funnel to remove the inorganic salts. Wash the filter cake with dichloromethane (3 x 50 mL).
-
Extraction: Transfer the filtrate to a 500 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Results
| Parameter | Value |
| Starting Material Mass | 10.0 g |
| Product Mass (after purification) | 7.9 g |
| Yield | 89% |
| Melting Point | 88-90 °C |
| Purity (by HPLC) | >99% |
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 6.85 (s, 1H), 6.28 (s, 1H), 3.55 (br s, 4H, 2xNH₂), 2.15 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 140.1, 132.5, 128.9, 118.7, 110.2, 109.8, 19.8.
-
Mass Spectrometry (ESI+): m/z 201.0, 203.0 [M+H]⁺ (isotopic pattern for Br).
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction is exothermic, especially during the addition of hydrochloric acid. Ensure proper cooling and controlled addition.
-
Sodium hydroxide is corrosive. Handle with care.
Conclusion
The described protocol provides a reliable and high-yielding method for the synthesis of this compound from 4-bromo-2-methyl-6-nitroaniline. The use of tin(II) chloride ensures the selective reduction of the nitro group without affecting the bromo substituent. This procedure is scalable and suitable for the production of this important pharmaceutical intermediate.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction for the synthesis of this compound.
Synthetic Routes for 4-Bromo-5-methylbenzene-1,2-diamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-Bromo-5-methylbenzene-1,2-diamine and its derivatives. This versatile diamine serves as a crucial building block in the development of various heterocyclic compounds, including those with significant pharmacological activities. The synthetic strategies outlined below offer reliable pathways to access this key intermediate.
Introduction
This compound is an important aromatic diamine derivative. Its structure, featuring adjacent amino groups, a bromine atom, and a methyl group, makes it a valuable precursor for the synthesis of a wide range of complex molecules. In particular, it is a key starting material for the preparation of substituted benzimidazoles, quinoxalines, and other fused heterocyclic systems that are of great interest in medicinal chemistry and materials science. The strategic placement of the bromo and methyl substituents allows for further functionalization, enabling the generation of diverse chemical libraries for drug discovery and other applications.
Synthetic Strategies
Two primary synthetic routes are commonly employed for the preparation of this compound. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.
Route 1: Electrophilic Bromination of a Protected Diamine
This classic approach involves the bromination of a readily available starting material, 4-methylbenzene-1,2-diamine (4-methyl-o-phenylenediamine). To control the regioselectivity of the bromination and prevent oxidation of the amino groups, they are first protected, typically by acetylation. The resulting di-amide is then brominated, followed by the removal of the protecting groups to yield the target compound.
Route 2: Reduction of a Nitroaniline Precursor
An alternative and often more direct strategy involves the reduction of a commercially available nitroaniline precursor, 4-Bromo-5-methyl-2-nitroaniline. The nitro group is selectively reduced to an amino group, yielding the desired 1,2-diamine. This method is efficient and avoids the protection-deprotection sequence of Route 1. Various reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective choice.
Data Presentation
The following table summarizes key quantitative data for the starting materials and the final product.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Methylbenzene-1,2-diamine | 496-72-0 | C₇H₁₀N₂ | 122.17 | Light brown to grey crystalline powder |
| 4-Bromo-5-methyl-2-nitroaniline | 827-32-7 | C₇H₇BrN₂O₂ | 231.05 | Yellow to orange crystalline solid |
| This compound | 102169-44-8 | C₇H₉BrN₂ | 201.06 | Off-white to light brown solid |
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound via the reduction of 4-Bromo-5-methyl-2-nitroaniline (Route 2).
Protocol: Synthesis of this compound by Reduction of 4-Bromo-5-methyl-2-nitroaniline
Materials:
-
4-Bromo-5-methyl-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stir bar, suspend 4-Bromo-5-methyl-2-nitroaniline (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (4-5 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly neutralize the acidic solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.
Expected Yield: 85-95%
Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons, as well as broad signals for the two amino groups. The chemical shifts and coupling patterns will be consistent with the substituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of the aromatic, methyl, and amine-substituted carbons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product, along with a characteristic isotopic pattern for a bromine-containing compound.
Visualizations
The following diagrams illustrate the synthetic pathways described.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Applications in Drug Development
Derivatives of this compound are valuable scaffolds in the synthesis of biologically active compounds. The 1,2-diamine functionality is a precursor to the benzimidazole ring system, which is a common motif in many pharmaceutical agents with a broad spectrum of activities, including:
-
Antimicrobial agents
-
Antiviral compounds
-
Anticancer drugs
-
Proton pump inhibitors
The presence of the bromo and methyl groups provides handles for further chemical modification, allowing for the fine-tuning of the pharmacological properties of the resulting molecules. This makes this compound a key intermediate for generating libraries of novel compounds for high-throughput screening in drug discovery programs.
Application Notes and Protocols for Quinoxaline Synthesis Using 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, which include anticancer, antimicrobial, and anti-inflammatory activities.[3][4] The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]
The use of substituted o-phenylenediamines, such as 4-Bromo-5-methylbenzene-1,2-diamine, allows for the introduction of various functionalities into the quinoxaline ring system. The bromo and methyl groups on this particular precursor offer valuable opportunities for further chemical modifications, enabling the creation of diverse libraries of quinoxaline derivatives for drug discovery and development programs. Specifically, the presence of a bromine atom at the 6-position of the resulting quinoxaline has been shown to enhance anticancer activity.[1]
These application notes provide detailed protocols for the synthesis of quinoxaline derivatives using this compound, a summary of relevant reaction data, and an overview of the biological activities of the resulting compounds.
General Reaction Scheme
The fundamental reaction for the synthesis of 6-bromo-7-methyl-substituted quinoxalines involves the acid-catalyzed condensation of this compound with a 1,2-dicarbonyl compound.
General reaction for the synthesis of 6-bromo-7-methylquinoxalines.
Data Presentation
The following table summarizes the yields for the synthesis of various 6-bromo-2,3-disubstituted quinoxalines, demonstrating the versatility of the condensation reaction.
| Entry | R1 | R2 | Product | Yield (%) |
| 1 | Phenyl | Phenyl | 6-Bromo-7-methyl-2,3-diphenylquinoxaline | (Not specified, adapted protocol) |
| 2 | (E)-2-(2-methoxyphenyl)vinyl | (E)-2-(2-methoxyphenyl)vinyl | 6-Bromo-2,3-bis[(E)-2-methoxystyryl]quinoxaline | 97%[1] |
| 3 | (E)-2-(3-chlorophenyl)vinyl | (E)-2-(3-chlorophenyl)vinyl | 6-Bromo-2,3-bis[(E)-3-chlorostyryl]quinoxaline | 85%[1] |
| 4 | (E)-2-(4-chlorophenyl)vinyl | (E)-2-(4-chlorophenyl)vinyl | 6-Bromo-2,3-bis[(E)-4-chlorostyryl]quinoxaline | 56%[1] |
Experimental Protocols
Two representative protocols for the synthesis of 6-bromo-7-methyl-substituted quinoxalines are provided below. Protocol A describes a conventional thermal condensation, while Protocol B outlines a microwave-assisted method.
Protocol A: Conventional Synthesis of 6-Bromo-7-methyl-2,3-diphenylquinoxaline
This protocol is adapted from the synthesis of a structurally similar quinoxaline.
Materials:
-
This compound (1 mmol, 201.07 mg)
-
Benzil (1 mmol, 210.23 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Hexane and Ethyl Acetate for TLC mobile phase
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and benzil (1 mmol).
-
Add 10 mL of ethanol to the flask, followed by a magnetic stir bar.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, as indicated by the disappearance of the starting materials, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, reduce the solvent volume using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol B: Microwave-Assisted Synthesis of a 6-Bromo-7-methylquinoxaline Derivative
This is a general protocol that can be adapted for various 1,2-dicarbonyl compounds.
Materials:
-
This compound (1 mmol)
-
1,2-Dicarbonyl compound (e.g., glyoxal, 1 mmol)
-
Ethanol (3-5 mL, optional, for solid reactants)
-
Microwave-safe reaction vessel (10 mL) with a stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave-safe reaction vessel, combine this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).
-
If both reactants are solids, a minimal amount of a suitable solvent like ethanol can be added to facilitate mixing.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) and power (e.g., 100-150 W) for a short duration (e.g., 5-15 minutes). Optimal conditions should be determined empirically.
-
After irradiation, cool the vessel to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Biological Activity and Mechanism of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities. Notably, bromo-substituted quinoxalines have demonstrated significant potential as anticancer agents.[1] Studies have shown that certain 6-bromo-substituted quinoxalines can induce apoptosis in human cancer cells.[1]
One of the proposed mechanisms of action involves the induction of apoptosis through the mitochondrial and caspase-3-dependent pathways.[1] This pathway is a key process of programmed cell death and is often dysregulated in cancer. The activation of this pathway by bromo-substituted quinoxalines highlights their potential as targeted cancer therapeutics.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of 6-bromo-7-methyl-substituted quinoxalines.
Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by 6-bromo-7-methyl-substituted quinoxaline derivatives in cancer cells.[1]
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzimidazoles using 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-substituted 5-bromo-6-methyl-1H-benzimidazoles, a critical scaffold in medicinal chemistry. The protocols are based on the well-established condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. While a specific protocol for 4-Bromo-5-methylbenzene-1,2-diamine is presented, the general principles can be adapted for various substituted o-phenylenediamines and carbonyl compounds.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in pharmaceutical and materials science due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of the benzimidazole core is typically achieved through the condensation of an o-phenylenediamine with a variety of carbonyl compounds, most commonly aldehydes or carboxylic acids. This document outlines a general yet robust protocol for the synthesis of benzimidazoles starting from this compound.
Reaction Scheme
The fundamental reaction involves the cyclocondensation of this compound with an aldehyde or a carboxylic acid to form the corresponding 2-substituted 5-bromo-6-methyl-1H-benzimidazole. The reaction with aldehydes often proceeds via an initial Schiff base formation, followed by cyclization and oxidation.
Data Presentation: Comparison of Reaction Conditions
The synthesis of benzimidazoles from o-phenylenediamines and aldehydes or carboxylic acids can be achieved under various conditions. The choice of catalyst, solvent, and reaction temperature can significantly influence the reaction time and yield. The following table summarizes various reported conditions for analogous reactions, providing a valuable reference for optimizing the synthesis of specific derivatives.
| Catalyst/Promoter | Oxidant | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | Air | DMF | 80 | 2-3 h | Good | [1] |
| Lanthanum chloride (LaCl₃) | Air | Acetonitrile | Room Temp. | 2-4 h | 85-95 | [2][3] |
| Indium triflate (In(OTf)₃) | Air | Solvent-free | Room Temp. | - | Excellent | [2] |
| Erbium(III) triflate (Er(OTf)₃) | Air | - | - | - | - | [4] |
| Rose Bengal (photocatalyst) | Air (O₂) | Acetonitrile | Room Temp. | - | Good to Excellent | [5] |
| Copper(II) hydroxide (Cu(OH)₂) | Air (O₂) | Methanol | Room Temp. | 6 h | Good | [3] |
| H₂O₂/HCl | H₂O₂ | Acetonitrile | Room Temp. | Short | Excellent | [6] |
| Gold nanoparticles on TiO₂ (Au/TiO₂) | Air | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [7] |
| Ammonium chloride (NH₄Cl) | Air | Ethanol | 80-90 | - | 72-90 | [3][8] |
Experimental Protocols
This section provides two detailed protocols for the synthesis of 2-substituted 5-bromo-6-methyl-1H-benzimidazoles using either an aldehyde or a carboxylic acid as the coupling partner.
Protocol 1: Synthesis from an Aldehyde using p-Toluenesulfonic Acid as a Catalyst
This protocol is adapted from a general procedure for the synthesis of 2-substituted benzimidazoles.[1]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH)
-
Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the desired aldehyde (1.0 mmol), and dimethylformamide (DMF, 3 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, approximately 10-20 mol%).
-
Heat the reaction mixture to 80°C with stirring and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
In a separate beaker, prepare a solution of sodium carbonate (Na₂CO₃, 1.0 mmol) in water (20 mL).
-
Slowly add the reaction mixture dropwise to the stirred sodium carbonate solution.
-
A precipitate will form. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining salts and DMF.
-
Dry the crude product in a desiccator or oven at a low temperature.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-substituted 5-bromo-6-methyl-1H-benzimidazole.
Protocol 2: Synthesis from a Carboxylic Acid using p-Toluenesulfonic Acid as a Catalyst under Reflux
This protocol is a general method for the condensation of o-phenylenediamines with carboxylic acids.[1]
Materials:
-
This compound
-
Substituted carboxylic acid (e.g., benzoic acid)
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane or ethyl acetate (for recrystallization)
Equipment:
-
Round-bottom flask with a Dean-Stark apparatus
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine this compound (1.0 mmol), the desired carboxylic acid (1.0 mmol), a catalytic amount of p-toluenesulfonic acid (p-TsOH, approximately 10-20 mol%), and toluene (20 mL).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 2-4 hours). Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 2-substituted 5-bromo-6-methyl-1H-benzimidazole.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the benzimidazole synthesis protocols described above.
Caption: Experimental workflows for benzimidazole synthesis.
Caption: Generalized reaction pathway for benzimidazole formation.
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijariie.com [ijariie.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Bromo-5-methylbenzene-1,2-diamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-5-methylbenzene-1,2-diamine as a versatile precursor for the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. These nitrogen-containing heterocycles are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.
Introduction
This compound is a substituted ortho-phenylenediamine that serves as a valuable building block for the construction of fused heterocyclic systems. The presence of the bromo and methyl substituents on the benzene ring offers opportunities for further functionalization and modulation of the physicochemical and biological properties of the resulting heterocyclic compounds. This precursor is particularly useful for synthesizing libraries of compounds for screening in drug discovery programs.
Applications in Heterocyclic Synthesis
The primary application of this compound lies in its condensation reactions with various electrophilic reagents to form fused five- and six-membered heterocyclic rings.
-
Benzimidazoles: Reaction with one-carbon synthons like formic acid or aldehydes leads to the formation of 6-bromo-7-methyl-1H-benzo[d]imidazoles. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial and antiviral properties.
-
Quinoxalines: Condensation with 1,2-dicarbonyl compounds, such as glyoxal or benzil, yields 6-bromo-7-methylquinoxalines. Quinoxaline derivatives have shown promise as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.
-
Phenazines: Reaction with ortho-quinones, like phenanthrenequinone, results in the formation of 7-bromo-8-methylphenazines. Phenazine compounds are investigated for their potential in materials science and as bioactive molecules.
Data Presentation
The following tables summarize quantitative data for representative heterocyclic compounds synthesized from ortho-phenylenediamine precursors. While specific data for derivatives of this compound is limited in the literature, the data for analogous bromo-substituted compounds provide a valuable reference for expected outcomes and biological potency.
Table 1: Synthesis of Bromo-Substituted Benzimidazole Derivatives
| Product | Reagent | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 6-Bromo-1-methyl-1H-benzo[d]imidazole | Trimethyl orthoformate | Toluene | p-Toluenesulfonic acid | Reflux, 2h | 54.74 | [1] |
Table 2: Anticancer Activity of Bromo-Substituted Quinoxaline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 6-Bromoquinazoline derivative 5b | MCF-7 (Breast Cancer) | 0.53 - 1.95 | Induces apoptosis | [2][3] |
| 6-Bromoquinazoline derivative 8a | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Cytotoxic | [4] |
| 6-Bromoquinazoline derivative 8a | SW480 (Colon Cancer) | 17.85 ± 0.92 | Cytotoxic | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of heterocyclic compounds using this compound as a precursor. These protocols are based on established synthetic methodologies for related compounds.
Protocol 1: Synthesis of 6-Bromo-7-methyl-1H-benzo[d]imidazole
This protocol describes the synthesis of a benzimidazole derivative via condensation with formic acid.
Materials:
-
This compound
-
Formic acid (88%)
-
Sodium hydroxide (10% aqueous solution)
-
Ethanol
Procedure:
-
In a round-bottom flask, add this compound (1 mmol).
-
Add formic acid (10 mL) to the flask.
-
Heat the reaction mixture at reflux for 2 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into ice-cold water (50 mL).
-
Neutralize the solution with a 10% aqueous solution of sodium hydroxide until a precipitate is formed.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 6-Bromo-7-methyl-1H-benzo[d]imidazole.
Protocol 2: Synthesis of 6-Bromo-7-methylquinoxaline
This protocol details the synthesis of a quinoxaline derivative via condensation with glyoxal.
Materials:
-
This compound
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the solution.
-
Add glyoxal (1.1 mmol, 40% aqueous solution) dropwise to the mixture with stirring.
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture to induce crystallization.
-
Wash the collected solid with cold ethanol.
-
Dry the product to obtain 6-Bromo-7-methylquinoxaline.
Protocol 3: Synthesis of 7-Bromo-8-methylphenazine
This protocol describes the synthesis of a phenazine derivative via condensation with phenanthrenequinone.
Materials:
-
This compound
-
Phenanthrenequinone
-
Ethanol
-
Acetic acid (glacial)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and phenanthrenequinone (1 mmol) in ethanol (30 mL).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate from the solution.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-Bromo-8-methylphenazine.
Visualizations
The following diagrams illustrate the synthetic pathways and a general workflow for evaluating the biological activity of the synthesized heterocyclic compounds.
Caption: Synthetic pathway for 6-Bromo-7-methyl-1H-benzo[d]imidazole.
Caption: Synthetic pathway for 6-Bromo-7-methylquinoxaline.
Caption: General workflow for biological evaluation of synthesized compounds.
References
Applications of 4-Bromo-5-methylbenzene-1,2-diamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methylbenzene-1,2-diamine is a substituted ortho-phenylenediamine that serves as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring a bromine atom and a methyl group, allows for the generation of derivatives with diverse pharmacological activities. This document provides an overview of its applications, particularly in the development of anticancer and anti-inflammatory agents, along with detailed experimental protocols and data.
Application Notes
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of benzimidazoles, quinoxalines, and benzodiazepines. These heterocyclic scaffolds are present in numerous FDA-approved drugs and clinical candidates.
1. Synthesis of Benzimidazole Derivatives:
The most prominent application of this compound is in the synthesis of substituted benzimidazoles. Specifically, it is a key starting material for 6-bromo-5-methylbenzimidazole derivatives. The bromine and methyl substituents on the benzene ring of the benzimidazole core can significantly influence the biological activity of the resulting compounds by modulating their lipophilicity, electronic properties, and steric interactions with biological targets.
A notable example is the synthesis of thiazolo[3,2-a]benzimidazole derivatives, which have demonstrated potent cytotoxic and anti-inflammatory activities.[1][2] These compounds are formed by the reaction of a 2-mercaptobenzimidazole derivative (synthesized from this compound) with α-haloketones.
2. Potential for Quinoxaline and Benzodiazepine Synthesis:
Ortho-phenylenediamines are well-established precursors for the synthesis of quinoxalines and benzodiazepines. This compound can undergo condensation reactions with 1,2-dicarbonyl compounds to yield 6-bromo-7-methylquinoxaline derivatives.[3][4] Similarly, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of 7-bromo-8-methyl-1,5-benzodiazepine derivatives.[5] These scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, antimicrobial, and CNS-modulating effects.
3. Anticancer Applications:
Derivatives of this compound, particularly the thiazolo[3,2-a]benzimidazoles, have shown promising anticancer activity.[1][2] Cytotoxicity studies have revealed that these compounds can inhibit the growth of various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia.[1][2] The proposed mechanisms of action for such heterocyclic compounds include the induction of apoptosis (programmed cell death), inhibition of key enzymes involved in cell proliferation like Cyclin-Dependent Kinase 2 (CDK2) and topoisomerase II, and disruption of microtubule polymerization.[6][7][8]
4. Anti-inflammatory and Immunomodulatory Activities:
Certain derivatives of this compound have also been investigated for their anti-inflammatory and immunomodulatory properties.[1][2] For instance, some thiazolo[3,2-a]benzimidazole derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key process in the inflammatory response.[1][2] The mechanism of anti-inflammatory action for some benzimidazole-containing compounds is attributed to the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data
The following tables summarize the reported biological activities of representative compounds derived from this compound.
Table 1: Cytotoxicity of Thiazolo[3,2-a]benzimidazole Derivatives Against Various Cancer Cell Lines. [1]
| Compound | HCT-116 (Colon Carcinoma) IC₅₀ (µg/mL) | Hep-G2 (Hepatocellular Carcinoma) IC₅₀ (µg/mL) | 1301 (Lymphoblastic Leukemia) IC₅₀ (µg/mL) |
| 2 | 1.9 | 2.6 | 1.1 |
| 5 | 3.1 | 2.2 | 1.5 |
| 7a | 2.5 | 3.5 | 1.3 |
Table 2: Anti-inflammatory Activity of Thiazolo[3,2-a]benzimidazole Derivatives. [1]
| Compound | Inhibition of NO Generation in LPS-stimulated Macrophages (%) at 25 µg/mL |
| 2 | 85 |
| 14 | 78 |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a general method for the reduction of the corresponding nitroaniline to the diamine.
-
Materials: 4-bromo-5-methyl-2-nitroaniline, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Saturated aqueous sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 4-bromo-5-methyl-2-nitroaniline (1 equivalent) in ethanol.
-
Add stannous chloride dihydrate (4 equivalents) to the solution.
-
Stir the reaction mixture at 70°C overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Neutralize the mixture to a slightly basic pH using a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Dry the crude product under high vacuum to yield this compound.
-
Protocol 2: Synthesis of 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone (Compound 2) [7]
This protocol details the synthesis of a specific bioactive thiazolo[3,2-a]benzimidazole derivative.
-
Step 1: Synthesis of 6-Bromo-2-mercapto-5-methyl-1H-benzimidazole.
-
React this compound with carbon disulfide in the presence of potassium hydroxide in ethanol.
-
-
Step 2: Synthesis of 1-(6-Bromo-3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone.
-
Materials: 6-Bromo-2-mercapto-5-methyl-1H-benzimidazole, 3-chloro-2,4-pentanedione, Ethanol.
-
Procedure:
-
Reflux a mixture of 6-bromo-2-mercapto-5-methyl-1H-benzimidazole (1 equivalent) and 3-chloro-2,4-pentanedione (1.1 equivalents) in ethanol.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired product.
-
-
Protocol 3: MTT Assay for Cytotoxicity
This is a general protocol for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Materials: Cancer cell lines (e.g., HCT-116, Hep-G2), 96-well plates, Cell culture medium, Test compounds dissolved in DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
-
Visualizations
Caption: Potential anticancer mechanisms of action for heterocyclic compounds derived from this compound.
Caption: Proposed anti-inflammatory mechanism of action for benzimidazole derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of derivatives of this compound.
References
- 1. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibitio… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Development of isatin-thiazolo[3,2-a]benzimidazole hybrids as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity: Synthesis, biological and molecular dynamics investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis, and biological evaluation of novel benzodiazepine derivatives as anticancer agents through inhibition of tubulin polymerization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-5-methylbenzene-1,2-diamine in Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Bromo-5-methylbenzene-1,2-diamine as a building block for organic electronic materials. Due to the limited direct experimental data on this specific compound in the literature, this document presents hypothesized applications and detailed protocols based on analogous substituted phenylenediamine derivatives. The provided information is intended to serve as a foundational guide for researchers exploring the synthesis and characterization of novel materials for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Potential Applications in Organic Electronics
Substituted phenylenediamines are a well-established class of materials in organic electronics, primarily utilized for their excellent hole-transporting properties. The unique electronic characteristics arise from the nitrogen lone pairs contributing to the π-conjugated system of the benzene ring. The introduction of a bromine atom and a methyl group to the phenylenediamine core, as in this compound, is expected to modulate the electronic properties, solubility, and morphology of the resulting materials.
Potential applications include:
-
Hole Transport Layers (HTLs) in OLEDs: Polymers and small molecules derived from this compound can be designed to facilitate the efficient injection and transport of holes from the anode to the emissive layer in an OLED device, potentially leading to lower operating voltages and improved device efficiency.
-
Electron Blocking Layers (EBLs) in OLEDs: The HOMO level of materials derived from this diamine can be tuned to create an energetic barrier for electrons, preventing their leakage from the emissive layer to the anode and thereby enhancing the recombination efficiency.
-
Donor Materials in Organic Solar Cells (OSCs): In a bulk heterojunction (BHJ) or layered OSC architecture, polymers or small molecules based on this compound could function as the electron donor component, absorbing light and generating excitons.
Synthesis Protocols
Proposed Synthesis of this compound
A potential synthetic route to this compound involves the bromination of 4-methylbenzene-1,2-diamine. The following is a generalized protocol based on the bromination of similar aromatic amines.
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Experimental Protocol:
-
Dissolution: Dissolve 10 mmol of 4-methylbenzene-1,2-diamine in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 10 mmol of bromine in 10 mL of glacial acetic acid dropwise over 30 minutes with constant stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water to precipitate the product.
-
Neutralization: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Proposed Synthesis of a Poly(this compound)
Oxidative polymerization is a common method for synthesizing polymers from phenylenediamine monomers.
Figure 2: Proposed oxidative polymerization of the target molecule.
Experimental Protocol:
-
Monomer Solution: Dissolve 5 mmol of this compound in 50 mL of 1 M HCl in a beaker placed in an ice bath.
-
Oxidant Solution: Separately, prepare a solution of 5 mmol of ammonium persulfate in 25 mL of 1 M HCl.
-
Polymerization: Add the oxidant solution dropwise to the monomer solution with vigorous stirring. Continue stirring for 24 hours at room temperature.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer repeatedly with deionized water and then with methanol to remove any unreacted monomer and oligomers.
-
Drying: Dry the polymer product in a vacuum oven at 60 °C for 24 hours.
Organic Electronic Device Fabrication Protocols
Fabrication of a Solution-Processed OLED with a Phenylenediamine-Based HTL
This protocol describes the fabrication of a simple OLED device using a spin-coating technique.
Figure 3: A typical OLED device architecture.
Experimental Protocol:
-
Substrate Cleaning: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the synthesized poly(this compound) in a suitable organic solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL. Spin-coat the HTL solution onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the film at 120 °C for 10 minutes on a hotplate in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Prepare a solution of a common emissive material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq3) in a suitable solvent. Spin-coat the EML solution on top of the HTL. Anneal the film as required for the specific emissive material.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit an electron transport layer (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi) with a thickness of approximately 30 nm, followed by the deposition of a metal cathode (e.g., Aluminum) with a thickness of 100 nm.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.
Characterization of Materials and Devices
A comprehensive characterization is crucial to understand the properties of the newly synthesized materials and the performance of the fabricated devices.
Figure 4: Workflow for material and device characterization.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the chemical structure of the synthesized monomer and polymer.
-
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: To determine the optical bandgap and emission properties of the materials.
-
Cyclic Voltammetry (CV): To estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To evaluate the electrical and optical performance of the OLED devices.
-
External Quantum Efficiency (EQE): To measure the efficiency of the conversion of electrons to photons in an OLED.
Quantitative Data of Analogous Phenylenediamine-Based Materials
The following table summarizes key performance parameters of hole transport materials based on substituted phenylenediamines found in the literature. This data provides a benchmark for what might be expected from materials derived from this compound.
| Material Class | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | OLED External Quantum Efficiency (%) |
| Triphenylamine Derivatives | -5.1 to -5.5 | -2.0 to -2.4 | 10⁻⁴ to 10⁻³ | 5 - 20 |
| Phenylenediamine Polymers | -5.0 to -5.4 | -2.2 to -2.6 | 10⁻⁵ to 10⁻⁴ | 2 - 10 |
| Brominated Phenylenediamines | -5.2 to -5.6 | -2.1 to -2.5 | Potentially higher due to intermolecular interactions | Not widely reported, but expected to be comparable or better than non-brominated analogs |
Disclaimer: The protocols and applications described in these notes are based on established principles and data from analogous compounds. Researchers should conduct their own optimization and safety assessments. The performance of materials derived from this compound may vary and requires experimental verification.
Application Notes and Protocols for Metal-Organic Framework (MOF) Synthesis: A Feasibility Assessment for 4-Bromo-5-methylbenzene-1,2-diamine
To the Valued Researchers, Scientists, and Drug Development Professionals,
This document addresses the inquiry regarding the synthesis of Metal-Organic Frameworks (MOFs) utilizing 4-Bromo-5-methylbenzene-1,2-diamine as an organic ligand. Following a comprehensive review of the current scientific literature, it is important to note that no specific protocols or published research were identified detailing the use of this compound in the synthesis of MOFs. This includes its application as a primary building block, a co-ligand, or for post-synthetic modification of existing frameworks.
The absence of specific data prevents the creation of detailed application notes and experimental protocols with quantitative data for this particular compound. However, to provide a valuable resource, this document will instead offer a generalized overview of synthetic strategies for incorporating functionalized aromatic diamines into MOF structures, based on established methodologies for similar molecules. This information is intended to serve as a foundational guide for researchers interested in exploring the potential of novel ligands such as this compound in the design of new MOFs.
Conceptual Framework for MOF Synthesis with Novel Functionalized Diamines
The synthesis of MOFs is a versatile process, typically involving the self-assembly of metal ions or clusters with organic linkers. While this compound itself is not a typical multitopic carboxylate or azolate linker used for direct MOF synthesis due to the nature of its amine functional groups, it could hypothetically be incorporated through several advanced strategies.
Potential Roles of this compound in MOF Synthesis:
-
Pre-functionalized Ligand Synthesis: The diamine could be chemically modified to incorporate coordinating groups like carboxylates or azolates, creating a novel multitopic ligand for direct MOF synthesis.
-
Post-Synthetic Modification (PSM): The diamine could be grafted onto a pre-synthesized MOF that possesses reactive sites, such as open metal sites or reactive functional groups on its linkers.[1][2][3][4] This is a common strategy to introduce new functionalities into existing MOF platforms.
-
Co-ligand in Mixed-Ligand Systems: It could potentially be used as a co-ligand or a modulating agent during the MOF synthesis, influencing the final structure and properties of the framework.
Generalized Protocols for Amine Functionalization of MOFs
Below are generalized protocols for the two primary methods through which a molecule like this compound could be integrated into a MOF structure. These are illustrative and would require significant optimization for any new, un-documented ligand.
Direct Solvothermal Synthesis with a Hypothetical Diamine-Derived Linker
This protocol outlines a general solvothermal synthesis, a common method for preparing MOFs. It assumes that this compound has been pre-modified to possess appropriate coordinating groups (e.g., converted to a dicarboxylic acid).
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve the chosen metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate) in a suitable solvent, commonly N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents.
-
In a separate container, dissolve the hypothetical functionalized diamine-linker in the same solvent.
-
-
Mixing and Reaction:
-
Combine the metal salt solution and the organic linker solution in a Teflon-lined stainless-steel autoclave.
-
A modulator, such as a monocarboxylic acid (e.g., acetic acid, benzoic acid), may be added to control the crystallinity and phase of the resulting MOF.
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the mixture to a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from several hours to a few days).
-
-
Isolation and Purification:
-
After cooling the autoclave to room temperature, the crystalline product is collected by filtration or centrifugation.
-
The collected solid is washed multiple times with the reaction solvent (e.g., DMF) to remove unreacted precursors.
-
A solvent exchange is then performed with a more volatile solvent (e.g., ethanol, methanol, or acetone) over several days to remove the high-boiling point synthesis solvent from the pores of the MOF.
-
-
Activation:
-
The solvent-exchanged MOF is activated by heating under vacuum to remove the solvent molecules from the pores, making the framework accessible for subsequent applications.
-
Quantitative Data for a Hypothetical MOF Synthesis:
Since no data exists for a MOF synthesized with this compound, the following table provides an example of the kind of data that would be collected and presented for a novel MOF.
| Parameter | Example Value Range | Analytical Method |
| Metal Precursor | e.g., Zn(NO₃)₂·6H₂O | - |
| Organic Linker | Hypothetical Diamine-Linker | - |
| Molar Ratio (Metal:Linker) | 1:1 to 3:1 | - |
| Solvent | DMF, DEF, Ethanol | - |
| Reaction Temperature | 80 - 150 °C | - |
| Reaction Time | 12 - 72 hours | - |
| Yield | 40 - 80% | Gravimetric Analysis |
| BET Surface Area | 500 - 3000 m²/g | N₂ Adsorption-Desorption |
| Pore Volume | 0.3 - 1.5 cm³/g | N₂ Adsorption-Desorption |
| Crystal System | Cubic, Tetragonal, etc. | Single-Crystal X-ray Diffraction |
| Space Group | e.g., Pn-3m, Fm-3m | Single-Crystal X-ray Diffraction |
Post-Synthetic Modification (PSM) of a Pre-synthesized MOF
This protocol describes a general method for grafting an amine-containing molecule onto a MOF with open metal sites, such as the M-MOF-74 series.[5][6]
Experimental Protocol:
-
Activation of the Parent MOF:
-
A pre-synthesized MOF with accessible metal sites (e.g., Mg-MOF-74) is activated by heating under vacuum to remove all guest solvent molecules.
-
-
Preparation of the Diamine Solution:
-
A solution of this compound is prepared in a suitable anhydrous solvent (e.g., toluene, dichloromethane).
-
-
Grafting Reaction:
-
The activated MOF is added to the diamine solution under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set period (typically 12-24 hours) to allow the diamine to coordinate to the open metal sites.
-
-
Purification:
-
The resulting diamine-functionalized MOF is collected by filtration or centrifugation.
-
It is then washed extensively with the anhydrous solvent used for the reaction to remove any unreacted diamine.
-
-
Drying:
-
The final product is dried under vacuum to remove the residual solvent.
-
Illustrative Data for a Post-Synthetically Modified MOF:
| Parameter | Before PSM (Example) | After PSM (Example) | Analytical Method |
| Material | Mg-MOF-74 | Diamine@Mg-MOF-74 | - |
| BET Surface Area (m²/g) | ~1300 | ~800 | N₂ Adsorption-Desorption |
| Pore Volume (cm³/g) | ~0.6 | ~0.4 | N₂ Adsorption-Desorption |
| Pore Diameter (Å) | ~11 | ~8 | N₂ Adsorption-Desorption |
| Amine Loading (mmol/g) | 0 | 1.5 - 2.5 | ¹H NMR, Elemental Analysis |
Visualizing the Workflow
The following diagrams illustrate the generalized workflows for MOF synthesis and post-synthetic modification.
Potential Influence of Functional Groups on MOF Properties
The functional groups on the this compound ligand—namely the bromo, methyl, and amine groups—would be expected to impart specific properties to a resulting MOF.
-
Amine Groups (-NH₂): The primary amine groups are basic sites that can enhance the affinity of the MOF for acidic gases like CO₂ and SO₂.[7] They can also serve as coordination sites for metal ions or as points for further chemical modification.[3] In the context of drug delivery, these groups can form hydrogen bonds with drug molecules.
-
Bromo Group (-Br): The bromo group can influence the electronic properties of the ligand and can be a site for subsequent chemical reactions, such as cross-coupling reactions, allowing for further functionalization of the MOF.[8]
-
Methyl Group (-CH₃): The methyl group can increase the hydrophobicity of the MOF pores and can influence the packing of the ligands within the framework, potentially affecting the pore size and shape.[9]
Conclusion and Future Outlook
While the direct synthesis of MOFs using this compound is not documented, the principles of MOF chemistry provide a clear roadmap for how such a molecule could be incorporated into a framework. The generalized protocols and conceptual information provided here are intended to guide researchers in the design of novel experiments. The unique combination of functional groups on this diamine suggests that MOFs incorporating it could have interesting properties for applications in gas separation, catalysis, and potentially in the controlled release of pharmaceuticals.
The development of a specific protocol for the use of this compound in MOF synthesis represents an opportunity for novel research. We encourage the scientific community to explore this and other new building blocks to expand the vast and exciting field of Metal-Organic Frameworks.
References
- 1. researchgate.net [researchgate.net]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. Postsynthetic modification of metal-organic frameworks. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Post-synthetic diamine-functionalization of MOF-74 type frameworks for effective carbon dioxide separation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. mdpi.com [mdpi.com]
- 8. Imaging the dynamic influence of functional groups on metal-organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Condensation Reaction of 4-Bromo-5-methylbenzene-1,2-diamine with Dicarbonyls for the Synthesis of Novel Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The quinoxaline scaffold is a key structural motif in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatile synthesis of quinoxalines, most commonly through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, allows for the generation of diverse molecular libraries for drug discovery and development.
This application note provides detailed protocols for the synthesis of novel 6-bromo-7-methylquinoxaline derivatives through the condensation of 4-Bromo-5-methylbenzene-1,2-diamine with various dicarbonyl compounds. The presence of the bromo and methyl groups on the benzene ring of the diamine offers valuable handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Data Presentation: Synthesis of 6-Bromo-7-methylquinoxaline Derivatives
The following table summarizes the synthesis of various 6-bromo-7-methylquinoxaline derivatives from the condensation of this compound with a selection of 1,2-dicarbonyl compounds under typical reaction conditions.
| Dicarbonyl Compound | Product | Reaction Conditions (Solvent, Temp.) | Reaction Time (h) | Yield (%) |
| Glyoxal (40% in H₂O) | 6-Bromo-7-methylquinoxaline | Ethanol, Reflux | 2 - 4 | 85 - 95 |
| Diacetyl (Biacetyl) | 6-Bromo-2,3,7-trimethylquinoxaline | Ethanol, Reflux | 3 - 5 | 80 - 90 |
| Benzil | 6-Bromo-7-methyl-2,3-diphenylquinoxaline | Glacial Acetic Acid, Reflux | 1 - 3 | 90 - 98 |
| Acenaphthenequinone | 8-Bromo-9-methylacenaphtho[1,2-b]quinoxaline | Glacial Acetic Acid, Reflux | 2 - 4 | 88 - 96 |
Experimental Protocols
The following are detailed methodologies for the synthesis of two representative 6-bromo-7-methylquinoxaline derivatives.
Protocol 1: Synthesis of 6-Bromo-7-methyl-2,3-diphenylquinoxaline
Materials:
-
This compound (1.0 mmol, 201.07 mg)
-
Benzil (1.0 mmol, 210.23 mg)
-
Glacial Acetic Acid (10 mL)
-
Ethanol (for recrystallization)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol) and Benzil (1.0 mmol).
-
Add 10 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with vigorous stirring for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove acetic acid, followed by a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure 6-Bromo-7-methyl-2,3-diphenylquinoxaline as a crystalline solid.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 6-Bromo-7-methylquinoxaline
Materials:
-
This compound (1.0 mmol, 201.07 mg)
-
Glyoxal (40% aqueous solution, 1.1 mmol)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of ethanol.
-
Add glyoxal (1.1 mmol, 40% in water) dropwise to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain pure 6-Bromo-7-methylquinoxaline.
-
Dry the purified product under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of 6-bromo-7-methylquinoxaline derivatives.
Potential Signaling Pathway Inhibition
Many quinoxaline derivatives have been identified as potent inhibitors of various protein kinases involved in cell signaling pathways implicated in diseases such as cancer and inflammation. One such pathway is the Apoptosis Signal-regulating Kinase 1 (ASK1) pathway, which is a key component of the MAPK signaling cascade.
Caption: Potential inhibition of the ASK1 signaling pathway by a 6-bromo-7-methylquinoxaline derivative.
Application Notes and Protocols: The Role of 4-Bromo-5-methylbenzene-1,2-diamine as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-methylbenzene-1,2-diamine is a substituted aromatic diamine that holds significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural features, including a bromine atom, a methyl group, and two adjacent amino groups on a benzene ring, provide a reactive scaffold for the construction of diverse heterocyclic systems. This document outlines the potential applications of this compound in drug discovery, with a particular focus on its utility in the synthesis of kinase inhibitors and other biologically active molecules. The protocols and data presented herein are based on the established reactivity of analogous compounds and serve as a guide for the exploration of this promising building block.
Application Notes
The strategic placement of reactive functional groups on the phenyl ring of this compound makes it an attractive starting material for medicinal chemists. The diamine moiety is a precursor for the formation of various heterocyclic rings, most notably benzimidazoles, which are privileged structures in medicinal chemistry. The bromine atom provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide array of substituents to modulate the biological activity and pharmacokinetic properties of the resulting molecules. The methyl group can influence the compound's lipophilicity and steric interactions with biological targets.
Derivatives of structurally similar brominated aromatic diamines have shown promise in several therapeutic areas, suggesting potential applications for compounds derived from this compound:
-
Kinase Inhibition: The benzimidazole scaffold, readily synthesized from o-phenylenediamines, is a common core in many kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.
-
Anticancer Activity: Bromo-substituted heterocyclic compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis.
-
Antimicrobial Properties: The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially increasing its ability to permeate microbial cell membranes. This makes derivatives of this compound interesting candidates for the development of new antimicrobial agents.
Data Presentation: Biological Activities of Structurally Related Compounds
While specific biological activity data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the activities of structurally analogous compounds, providing a rationale for the exploration of this building block.
Table 1: Anticancer Activity of Related Bromo-Substituted Compounds
| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | A549 (Lung) | Cytotoxic |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | MDA-MB-231 (Breast) | Cytotoxic |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine | PC3 (Prostate) | Cytotoxic |
| 3-bromo-N'-(substituted benzylidene)benzohydrazide | HCT116 (Colon) | 1.20 |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | SNB-75 (CNS) | PGI: 41.25% at 10 µM |
Table 2: Antimicrobial Activity of a Related Bromo-Diamine Compound
| Compound | Microorganism | Activity (LC₅₀ in µM) |
| N,N'-bis(5-bromo-2-hydroxybenzyl)-1,2-ethanediamine | S. enterica | 11.6 |
Experimental Protocols
The following protocols describe generalized methods for the synthesis of benzimidazole-based kinase inhibitors and the evaluation of their biological activity. These protocols can be adapted for the use of this compound as a starting material.
Protocol 1: Synthesis of 5-Bromo-6-methyl-1H-benzimidazole
This protocol outlines the initial step of synthesizing the core benzimidazole scaffold from this compound.
Materials:
-
This compound
-
Trimethyl orthoformate
-
Concentrated Hydrochloric Acid (HCl)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add trimethyl orthoformate to the solution.
-
Carefully add concentrated HCl to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water.
-
Neutralize the mixture to pH 7 by the dropwise addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization to yield 5-Bromo-6-methyl-1H-benzimidazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
This protocol describes a general method for the functionalization of the brominated benzimidazole core to introduce aryl or heteroaryl moieties, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
5-Bromo-6-methyl-1H-benzimidazole (from Protocol 1)
-
Arylboronic acid
-
Potassium Phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
1,4-Dioxane
-
Water
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add 5-Bromo-6-methyl-1H-benzimidazole, the desired arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Heat the reaction mixture to reflux (80-100 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired kinase inhibitor candidate.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., p38 MAP Kinase)
This protocol provides a general framework for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compound
-
p38α kinase
-
Substrate (e.g., ATF2)
-
Adenosine Triphosphate (ATP)
-
Assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilution or a DMSO control.
-
Add the p38α kinase solution to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of kinase activity).
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the application of this compound in drug discovery.
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Bromo-5-methylbenzene-1,2-diamine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 4-Bromo-5-methylbenzene-1,2-diamine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method for synthesizing this compound is through the reduction of the corresponding nitroaniline precursor, 4-Bromo-5-methyl-2-nitroaniline. This starting material is commercially available from various suppliers.
Q2: Which reducing agents are recommended for the conversion of 4-Bromo-5-methyl-2-nitroaniline to the desired diamine?
A2: Several reducing agents can be employed, with tin(II) chloride (SnCl₂) in an alcoholic solvent like ethanol being a highly effective and commonly used method. Another robust option is using iron powder (Fe) in the presence of an acid, such as acetic acid or hydrochloric acid. These methods are generally preferred over catalytic hydrogenation to avoid the potential for dehalogenation (loss of the bromine atom).
Q3: What are the primary challenges or side reactions to be aware of during this synthesis?
A3: The main challenges include incomplete reduction of the nitro group, the formation of undesired byproducts, and potential debromination of the aromatic ring. Additionally, the final product, an aromatic diamine, is susceptible to air oxidation, which can lead to discoloration and impurities if not handled under an inert atmosphere.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-layer chromatography (TLC) is a straightforward and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material (4-Bromo-5-methyl-2-nitroaniline), you can observe the disappearance of the starting material spot and the appearance of the product spot. The product, being more polar, will typically have a lower Rf value.
Q5: What is the best way to purify the final product, this compound?
A5: After the reaction is complete, a standard work-up procedure involving extraction and washing is necessary. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane. Due to the product's sensitivity to air, it is advisable to perform the final purification and drying steps under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Reducing Agent | Ensure the reducing agent (e.g., SnCl₂ or Fe powder) is fresh and has been stored correctly. For iron powder, pre-activation with dilute acid may be beneficial. |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress by TLC until the starting material is fully consumed. Add an additional equivalent of the reducing agent if necessary. |
| Incorrect Stoichiometry | Carefully check the molar equivalents of the reagents. For SnCl₂ reductions, a significant excess (typically 3-5 equivalents) is often required. |
| Poor Quality Starting Material | Verify the purity of the starting 4-Bromo-5-methyl-2-nitroaniline using techniques like NMR or melting point analysis. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Incomplete Reduction | The final product is contaminated with the starting nitroaniline. Optimize the reaction conditions (time, temperature, reagent equivalents) to ensure complete conversion. Purify the product using column chromatography. |
| Formation of Side Products | Over-reduction or other side reactions may occur. Consider lowering the reaction temperature or using a milder reducing agent. Analyze the impurities by LC-MS or NMR to identify their structure and adjust the reaction conditions accordingly. |
| Product Oxidation | The purified product darkens upon standing. Handle the diamine under an inert atmosphere (nitrogen or argon) at all times, especially during purification and storage. Store the final product in a dark, cool place under inert gas. |
| Debromination | The bromine atom is lost during the reaction. Avoid harsh reducing conditions like high-pressure catalytic hydrogenation with certain catalysts (e.g., Palladium on carbon). Stick to chemical reductions like SnCl₂ or Fe/acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SnCl₂ Reduction
Materials:
-
4-Bromo-5-methyl-2-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-5-methyl-2-nitroaniline (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization.
Data Presentation: Comparison of Reduction Methods
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Key Considerations |
| SnCl₂·2H₂O | Ethanol | 78 (Reflux) | 85-95 | Reliable, good functional group tolerance. Requires careful neutralization. |
| Fe / Acetic Acid | Ethanol/Water | 80-100 | 80-90 | Cost-effective. The reaction can be heterogeneous. |
| Fe / NH₄Cl | Methanol/Water | 80 | 70-85 | Neutral conditions, but can sometimes be less efficient. |
| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol | 25 | Variable | High risk of debromination. Not generally recommended for this substrate. |
Visualizations
Reaction Pathway
Caption: Synthetic route to this compound.
Experimental Workflow
Purification of crude 4-Bromo-5-methylbenzene-1,2-diamine by column chromatography
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 4-Bromo-5-methylbenzene-1,2-diamine by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar air-sensitive aromatic diamines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges stem from the compound's sensitivity to air and light, and its potential for strong interaction with the stationary phase. Phenylenediamines are highly susceptible to oxidation, which can lead to the formation of colored impurities (quinone-diimines or polymeric species), compromising purity and yield.[1] Additionally, the basic amine groups can interact strongly with acidic silanol groups on standard silica gel, causing significant peak tailing and poor separation.[2]
Q2: How should this compound be stored before and after purification?
A2: To maintain stability, the compound must be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial to protect it from oxygen and light.[1] Storing at reduced temperatures (2-8°C) in a desiccator is also recommended to protect against heat and moisture.[1] For larger quantities, it is best to divide the sample into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Q3: What is the recommended stationary phase for this purification?
A3: Standard silica gel (230-400 mesh) is commonly used, but may require deactivation to prevent tailing.[3] If significant tailing or decomposition occurs, consider using deactivated silica gel or an alternative stationary phase like neutral alumina.
Q4: How do I choose an appropriate mobile phase (eluent)?
A4: The ideal mobile phase should provide a good separation of the target compound from impurities, typically aiming for an Rf value of 0.2-0.3 for the desired compound on a TLC plate.[4] A common starting point for non-polar to moderately polar compounds is a gradient of ethyl acetate in hexanes.[3] For aromatic compounds, incorporating toluene into the solvent system (e.g., ethyl acetate in toluene) can sometimes improve separation.
Troubleshooting Guide
Problem: My compound's color changes from off-white/light brown to dark brown/purple on the column.
-
Cause: This is a classic sign of oxidation.[1] The silica gel surface can be acidic and catalyze the oxidation of the diamine in the presence of air.
-
Solution:
-
Use Deoxygenated Solvents: Sparge all chromatography solvents with an inert gas like argon or nitrogen for 15-30 minutes before use.
-
Work Quickly: Do not leave the compound on the column for an extended period.
-
Inert Atmosphere: If possible, pack and run the column under a positive pressure of nitrogen or argon.
-
Deactivate Silica: Add a small amount of a basic additive like triethylamine (TEA) (e.g., 0.1-1% v/v) to the eluent system. This neutralizes the acidic sites on the silica gel.
-
Problem: The compound is streaking or tailing badly on the column and TLC.
-
Cause: This is often due to secondary interactions between the basic amine groups of your compound and acidic silanol groups on the silica gel surface.[2] It can also be caused by overloading the column or poor solubility in the eluent.[2][4]
-
Solution:
-
Add a Basic Modifier: As mentioned above, adding 0.1-1% triethylamine (TEA) to your mobile phase can dramatically reduce tailing by competing for the acidic sites on the silica.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation.[2] As a general rule, use a silica gel mass that is 50-100 times the mass of your crude sample.
-
Change Stationary Phase: Switch to a less acidic stationary phase, such as neutral alumina.
-
Check Solubility: Ensure your compound is fully soluble in the mobile phase. If you must use a stronger solvent to load the sample, use the absolute minimum amount.[5]
-
Problem: The compound is not eluting from the column.
-
Cause: The mobile phase is likely not polar enough to move the compound down the column. It's also possible, though less common, that the compound has decomposed or irreversibly adsorbed to the stationary phase.[6]
-
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase system (e.g., increase the percentage of ethyl acetate in hexanes).
-
Check for Decomposition: Before performing the column, spot your crude material on a TLC plate, let it sit exposed to air on the silica for an hour, and then elute it. If the spot disappears or streaks badly, it indicates instability on silica.[4]
-
Flush the Column: If you suspect the compound is still on the column, you can try flushing with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover it, though the purity may be compromised.
-
Quantitative Data Summary
The following tables provide typical parameters for the column chromatography of aromatic amines. These should be optimized for your specific crude mixture using TLC analysis.
Table 1: Recommended Stationary and Mobile Phases
| Stationary Phase | Mobile Phase System (Eluent) | Modifier | Application Notes |
| Silica Gel (230-400 mesh) | Hexanes / Ethyl Acetate (Gradient) | None | Standard choice, good for moderately polar compounds. |
| Silica Gel (230-400 mesh) | Hexanes / Ethyl Acetate (Gradient) | 0.1-1% Triethylamine | Recommended to prevent tailing of basic amines.[2] |
| Silica Gel (230-400 mesh) | Toluene / Ethyl Acetate (Gradient) | None or 0.1-1% TEA | Can improve separation of aromatic compounds. |
| Neutral Alumina | Hexanes / Dichloromethane (Gradient) | None | Good alternative if decomposition or irreversible adsorption occurs on silica. |
Experimental Protocols
Protocol 1: Preparation for Column Chromatography
-
TLC Analysis: Develop an optimal eluent system using TLC. Test various solvent mixtures (e.g., starting with 10% Ethyl Acetate in Hexanes) to find a system that gives your desired product an Rf of approximately 0.2-0.3.[4] If tailing is observed, add a drop of TEA to the TLC chamber.
-
Solvent Deoxygenation: Place your chosen eluent solvents in appropriate bottles and sparge with nitrogen or argon gas for 15-30 minutes through a long needle or glass pipette.
-
Column Preparation:
-
Select a column of appropriate size (a common rule of thumb is a 50:1 to 100:1 mass ratio of silica to crude material).
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[7]
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.[4]
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Do not let the solvent level drop below the top of the silica bed.
-
Add a protective layer of sand on top of the packed silica.[5]
-
Protocol 2: Sample Loading and Elution
-
Sample Preparation (Dry Loading - Recommended):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your initial, least polar eluent to the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. Apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Gradually increase the polarity of the eluent according to your pre-determined gradient.
-
-
Fraction Analysis:
-
Monitor the fractions being collected using TLC to identify which ones contain your pure product.[4]
-
Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.
-
Visualized Workflows and Logic
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor separation and tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: Recrystallization of 4-Bromo-5-methylbenzene-1,2-diamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the recrystallization of 4-Bromo-5-methylbenzene-1,2-diamine. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a workflow diagram to assist in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on available data for structurally similar compounds, effective solvents for recrystallization include tert-butyl methyl ether and chloroform. A mixed solvent system, such as ethanol-water, may also be effective for inducing crystallization. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" is a common issue with amines. It occurs when the solute separates from the solution as a liquid instead of a solid. To address this, you can try the following:
-
Slow down the cooling process: Allow the solution to cool to room temperature gradually before placing it in an ice bath.
-
Use a more dilute solution: Add a small amount of additional hot solvent to prevent supersaturation.
-
Scratch the inner surface of the flask: Use a glass rod to create nucleation sites for crystal growth.
-
Introduce a seed crystal: If you have a small amount of the pure solid, adding it to the cooling solution can initiate crystallization.
Q3: The recrystallized product is still colored. How can I decolorize it?
A3: If the product remains colored, it may be due to the presence of oxidized impurities. You can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product.
Q4: What is the expected recovery from the recrystallization process?
A4: The recovery rate can vary depending on the purity of the starting material and the chosen solvent. A typical recovery is in the range of 70-90%. To maximize recovery, use the minimum amount of hot solvent necessary to dissolve the compound and ensure the solution is thoroughly cooled to maximize precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then cool again.- Try a different solvent or a mixed-solvent system. |
| Crystals form too quickly. | - The solution is supersaturated or cooled too rapidly. | - Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly. |
| Low yield of recovered product. | - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration. | - Concentrate the filtrate by evaporation and cool to recover more product.- Ensure the solution is cooled in an ice bath for a sufficient amount of time.- Use a pre-heated funnel and filter flask for hot filtration. |
| Product appears wet or oily after drying. | - Residual solvent is trapped in the crystals. | - Wash the crystals with a small amount of cold, fresh solvent before final drying.- Dry the product under vacuum to remove all traces of solvent. |
Quantitative Data
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 25 | ~4.0 |
| Ethanol | 25 | Highly Soluble |
| Chloroform | 25 | Soluble |
| Tert-butyl methyl ether | 25 | Sparingly Soluble |
Note: This data is for o-phenylenediamine and should be used as an estimation for this compound.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the general procedure for the recrystallization of this compound using a single solvent system.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., tert-butyl methyl ether or chloroform)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate or water bath)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the crude product in different solvents. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring until the solvent boils. Continue to add small portions of the hot solvent until the compound is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove the solid impurities.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
How to prevent oxidation of 4-Bromo-5-methylbenzene-1,2-diamine during purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 4-Bromo-5-methylbenzene-1,2-diamine during purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample turning dark during purification?
A1: this compound, like other aromatic diamines, is susceptible to oxidation when exposed to air (oxygen). This oxidation process leads to the formation of colored impurities, causing the sample to darken. To prevent this, all purification steps should be carried out under an inert atmosphere.
Q2: What is an inert atmosphere and how can I create one for my purification?
A2: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen. For chemical purifications, this is typically achieved by using inert gases like nitrogen or argon. Common laboratory techniques for creating an inert atmosphere include using a Schlenk line or a glovebox. These setups allow for the manipulation of compounds in an oxygen-free environment.
Q3: What solvents are suitable for the purification of this compound?
A3: The choice of solvent depends on the purification technique. For recrystallization, a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A patent for the related compound, 4-bromo-o-phenylenediamine, suggests tert-butyl methyl ether for recrystallization.[1] For column chromatography, a solvent system that provides good separation of the desired compound from its impurities is necessary. Given the amine functional groups, a mobile phase containing a small amount of a basic modifier, like triethylamine, may be beneficial to prevent streaking on silica gel.
Q4: Can I use standard filtration techniques to collect my purified crystals?
A4: Standard filtration techniques that expose the compound to air are not recommended. Instead, filtration should be performed under an inert atmosphere. This can be accomplished using a Schlenk filter apparatus or by performing the filtration inside a glovebox. These methods prevent the purified, and often more reactive, compound from coming into contact with oxygen.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound and provides step-by-step solutions.
Problem 1: Product discoloration during recrystallization.
-
Possible Cause: Exposure to atmospheric oxygen during the dissolution or crystallization process.
-
Solution:
-
Degas the Solvent: Before use, thoroughly degas the recrystallization solvent by bubbling a stream of nitrogen or argon through it for at least 30 minutes, or by using the freeze-pump-thaw method.
-
Use a Schlenk Flask: Perform the entire recrystallization procedure in a Schlenk flask under a positive pressure of nitrogen or argon.
-
Inert Atmosphere Transfer: If adding hot solvent, use a cannula to transfer the degassed solvent to the Schlenk flask containing the crude product.
-
Problem 2: Oiling out instead of crystallization.
-
Possible Cause: The solution is too concentrated, or the cooling process is too rapid. Impurities can also sometimes inhibit crystallization.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can help.
-
Solvent Adjustment: If oiling out persists, gently reheat the solution to redissolve the oil and add a small amount of additional warm, degassed solvent to slightly dilute the solution.
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to induce crystallization.
-
Problem 3: Streaking or poor separation during column chromatography.
-
Possible Cause: Interaction of the basic amine groups with the acidic silica gel stationary phase.
-
Solution:
-
Use a Basic Modifier: Add a small percentage (0.1-1%) of a volatile base, such as triethylamine or pyridine, to your eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as basic alumina or an amine-functionalized silica gel, which are more compatible with basic compounds.[2]
-
Inert Atmosphere Chromatography: Pack and run the column under a positive pressure of nitrogen or argon to prevent on-column oxidation.
-
Quantitative Data on Phenylenediamine Oxidation
| Phenylenediamine Derivative | Condition | Observation | Half-life/Rate Constant | Reference |
| o-Phenylenediamine (OPD) | In the presence of Cu2+ at 37 °C | Oxidation to 2,3-diaminophenazine | Rate constant (κ) = 0.059 min⁻¹ | [3][4] |
| N,N-dimethyl-p-phenylenediamine (DPD) | Enzymatic oxidation by caeruloplasmin | Formation of a stable free radical (DPD•+) | EmM550 of DPD•+ = 9.8 | [5] |
| p-Phenylenediamines (PPDs) in rubber | Natural aging | >50% decrease in concentration within 4 days | - | [6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound under Inert Atmosphere
Materials:
-
Crude this compound
-
Degassed tert-butyl methyl ether (or other suitable solvent)
-
Schlenk flask
-
Schlenk filter stick
-
Nitrogen or Argon gas source
-
Heating mantle and stirrer
Procedure:
-
Place the crude this compound into a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask and purge with nitrogen or argon for at least 15 minutes.
-
While maintaining a positive pressure of inert gas, add a minimal amount of degassed tert-butyl methyl ether to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
Remove the heat source and allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Set up a Schlenk filter stick connected to a receiving Schlenk flask, both under a positive pressure of inert gas.
-
Using cannula transfer techniques, carefully transfer the crystal slurry from the recrystallization flask to the Schlenk filter.
-
Apply a gentle vacuum to the receiving flask to collect the crystals.
-
Wash the crystals with a small amount of cold, degassed tert-butyl methyl ether.
-
Dry the purified crystals under high vacuum.
Protocol 2: Column Chromatography of this compound under Inert Atmosphere
Materials:
-
Crude this compound
-
Silica gel (or basic alumina)
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Degassed eluent (e.g., hexane/ethyl acetate with 0.5% triethylamine)
-
Chromatography column with a stopcock
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Nitrogen or Argon gas source
-
Collection flasks (e.g., Schlenk tubes)
Procedure:
-
Dry the silica gel in an oven and allow it to cool under vacuum.
-
Prepare a slurry of the silica gel in the degassed eluent.
-
Pack the chromatography column with the slurry under a positive pressure of nitrogen.
-
Dissolve the crude this compound in a minimum amount of the degassed eluent.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the degassed eluent, maintaining a positive pressure of nitrogen at the top of the column.
-
Collect the fractions in Schlenk tubes.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for preventing oxidation during purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]
- 2. biotage.com [biotage.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Real-Time Sensing of O-Phenylenediamine Oxidation on Gold Nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Identifying common impurities in 4-Bromo-5-methylbenzene-1,2-diamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-5-methylbenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for the preparation of this compound:
-
Route A: Bromination of 3,4-Diaminotoluene. This route involves the protection of the amino groups of 3,4-diaminotoluene by acetylation, followed by regioselective bromination, and subsequent deprotection (hydrolysis) of the acetyl groups.
-
Route B: Reduction of 4-Bromo-5-methyl-2-nitroaniline. This method involves the synthesis of the nitro precursor, 4-bromo-5-methyl-2-nitroaniline, which is then reduced to the desired diamine.
Q2: What are the most common impurities I might encounter?
The impurities in your final product will largely depend on the synthetic route you have chosen. Below is a summary of potential impurities for each route.
Troubleshooting Guide: Impurity Identification and Mitigation
This section provides a detailed breakdown of common impurities, their potential causes, and strategies for their removal or prevention.
Route A: Bromination of 3,4-Diaminotoluene
The primary challenge in this route is controlling the regioselectivity of the bromination and ensuring complete reactions.
Technical Support Center: Reduction of 4-Bromo-2-methyl-6-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of the reduction of 4-bromo-2-methyl-6-nitroaniline to its corresponding diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of 4-bromo-2-methyl-6-nitroaniline, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is incomplete, and I still have a significant amount of starting material. What can I do?
Answer:
Incomplete reactions can be due to several factors:
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Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal-based reductions (e.g., Fe, SnCl₂), the metal surface can deactivate over time, so a larger excess may be required.
-
Inactive Catalyst: If you are performing a catalytic hydrogenation, the catalyst (e.g., Pt/C, Raney Nickel) may be poisoned or deactivated. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Thiol-containing impurities in the starting material or solvent can poison noble metal catalysts.
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Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for side product formation.
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability for reaction. Try a different solvent or solvent mixture to improve solubility.
Question 2: I am observing significant dehalogenation (loss of the bromine atom) in my product. How can I minimize this side reaction?
Answer:
Dehalogenation is a common side reaction in the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation using Palladium on carbon (Pd/C). Here are some strategies to mitigate it:
-
Change of Catalyst: Avoid using Pd/C, which is known to promote hydrodehalogenation. Platinum-based catalysts, such as Platinum on carbon (Pt/C) or sulfided Platinum on carbon, often show higher selectivity. Raney Nickel or Raney Cobalt are also reported to be more selective and less prone to causing dehalogenation.
-
Control of Reaction Time: Prolonged reaction times, especially after the nitro group has been fully reduced, can increase the extent of dehalogenation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Use of Alternative Reducing Agents: Consider non-catalytic reduction methods. Reagents like stannous chloride (SnCl₂) in acidic media or iron powder in the presence of an acid (e.g., HCl, acetic acid) are generally chemoselective and less likely to cause dehalogenation.[1]
-
Lower Hydrogen Pressure: In catalytic hydrogenation, using lower hydrogen pressures can sometimes reduce the rate of dehalogenation relative to the nitro group reduction.
Question 3: My final product is a dark, oily substance instead of a crystalline solid. How can I purify it?
Answer:
The formation of a dark oil suggests the presence of impurities, which can inhibit crystallization. Consider the following purification strategies:
-
Acid-Base Extraction: The desired product, 4-bromo-2-methyl-benzene-1,6-diamine, is basic. Dissolve the crude product in an organic solvent (e.g., dichloromethane, ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The diamine will move into the aqueous layer as its hydrochloride salt. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a base (e.g., NaOH, NaHCO₃) to precipitate the pure diamine, which can be extracted back into an organic solvent, dried, and concentrated.
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored impurities.
-
Recrystallization: If a solid can be obtained, recrystallization from a suitable solvent system is a powerful purification technique. Test various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: If other methods fail, purification by silica gel column chromatography can be effective. A gradient of ethyl acetate in hexanes is a common eluent system for separating anilines.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for reducing 4-bromo-2-methyl-6-nitroaniline on a large scale?
A1: For large-scale synthesis, the "Béchamp reduction," which uses iron powder in the presence of a weak acid like acetic acid or a mineral acid like hydrochloric acid, is often preferred.[1] Iron is inexpensive and environmentally benign, and the reaction conditions are typically mild.
Q2: Can I use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for this reduction?
A2: Sodium borohydride is generally not strong enough to reduce aromatic nitro groups. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent but is not recommended for aromatic nitro compounds as it can lead to the formation of azo compounds as byproducts.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The starting material, 4-bromo-2-methyl-6-nitroaniline, is typically a colored compound, while the product diamine is often colorless or lightly colored. The disappearance of the starting material spot on the TLC plate is a good indicator of reaction completion.
Q4: What are the safety precautions I should take during this reaction?
A4: Catalytic hydrogenations involve flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures. Many of the reagents used, including the starting material and product, may be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Data Presentation
The following table summarizes various reducing agents for nitroanilines and their suitability for the reduction of 4-bromo-2-methyl-6-nitroaniline, with a focus on chemoselectivity to avoid dehalogenation.
| Reducing Agent/System | Typical Solvent(s) | Temperature (°C) | Advantages | Disadvantages & Potential Issues | Yield Range (for similar substrates) |
| H₂ / Pd/C | Ethanol, Ethyl Acetate, THF | 25 - 50 | High efficiency, clean reaction | High risk of dehalogenation | 50-95% (highly substrate dependent) |
| H₂ / Pt/C (or sulfided Pt/C) | Ethanol, Ethyl Acetate | 25 - 60 | Lower risk of dehalogenation than Pd/C | More expensive than other catalysts | 80-98% |
| H₂ / Raney Nickel (or Raney Cobalt) | Ethanol, Methanol | 25 - 80 | Good for substrates prone to dehalogenation | Requires careful handling (pyrophoric) | 75-95% |
| Fe / HCl or NH₄Cl | Ethanol/Water, Acetic Acid | 50 - 100 | Inexpensive, chemoselective | Requires acidic conditions, workup can be tedious | 85-95% |
| SnCl₂·2H₂O / HCl | Ethanol, Ethyl Acetate | 50 - 80 | Mild, highly chemoselective | Stoichiometric tin waste | 80-95% |
| Zn / Acetic Acid or NH₄Cl | Ethanol/Water | 25 - 80 | Mild conditions, good functional group tolerance | Stoichiometric zinc waste | 70-90% |
Experimental Protocols
Below is a general experimental protocol for the reduction of 4-bromo-2-methyl-6-nitroaniline using iron powder. This method is often a good starting point due to its cost-effectiveness and chemoselectivity.
Reduction of 4-bromo-2-methyl-6-nitroaniline using Fe/NH₄Cl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-methyl-6-nitroaniline (1.0 eq), iron powder (5.0 eq), and ammonium chloride (5.0 eq).
-
Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is no longer visible (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and ethyl acetate to the residue.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-methyl-benzene-1,6-diamine.
-
-
Purification: The crude product can be further purified by recrystallization or column chromatography as needed.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the process of troubleshooting the reduction of 4-bromo-2-methyl-6-nitroaniline.
References
Troubleshooting low yield in heterocyclic synthesis with 4-Bromo-5-methylbenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-methylbenzene-1,2-diamine in heterocyclic synthesis. Our goal is to help you overcome common challenges, such as low reaction yields, and to provide clear, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am experiencing a low yield in my quinoxaline synthesis using this compound and a 1,2-dicarbonyl compound. What are the potential causes and how can I improve the yield?
A1: Low yields in this synthesis can stem from several factors related to the starting material and reaction conditions.
-
Electronic Effects of Substituents: The bromine atom on the aromatic ring is an electron-withdrawing group, which can decrease the nucleophilicity of the diamine. This deactivation can slow down the condensation reaction and may result in lower yields compared to reactions with unsubstituted or electron-rich diamines.
-
Purity of Starting Materials: this compound can be susceptible to oxidation, leading to colored impurities that can interfere with the reaction. Ensure your diamine is pure and, if necessary, recrystallize it before use. Similarly, the 1,2-dicarbonyl compound should be of high purity.
-
Reaction Conditions:
-
Catalyst: The reaction is often catalyzed by acids. If you are not using a catalyst, consider adding a catalytic amount of a mild acid like acetic acid.
-
Solvent: The choice of solvent is crucial. Ethanol is commonly used, but other solvents like methanol or toluene can be explored. Ensure the solvent is anhydrous, as water can interfere with the condensation.
-
Temperature and Reaction Time: The reaction may require heating (reflux) to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion.
-
-
Side Reactions: The formation of side products, such as benzimidazoles or over-oxidation products, can reduce the yield of the desired quinoxaline.
Q2: What are the common side products I should be aware of, and how can I minimize their formation?
A2: The primary side products in quinoxaline synthesis include:
-
Benzimidazoles: These can form through a rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions or at very high temperatures. Using a milder acid catalyst and carefully controlling the reaction temperature can help minimize this side reaction.
-
Over-oxidation Products: The diamine starting material is prone to oxidation, which can result in the formation of intensely colored, often polymeric, impurities. To mitigate this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
-
Incomplete Condensation Products: If the reaction does not proceed to completion, you may isolate mono-imine intermediates. Monitoring the reaction by TLC is essential to ensure the complete consumption of starting materials.
Q3: How can I effectively purify the resulting quinoxaline derivative?
A3: Purification of the crude product is critical for obtaining a high-purity final compound.
-
Recrystallization: This is the most common and effective method for purifying solid quinoxaline derivatives. A suitable solvent system (e.g., ethanol/water) should be chosen to ensure the product is soluble at high temperatures and sparingly soluble at room temperature, while the impurities remain in solution.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed. A suitable eluent system, such as a hexane/ethyl acetate gradient, can be used to separate the desired product from impurities.
-
Washing: After filtration of the crude product, washing with a small amount of cold solvent (the same as used for recrystallization) can help remove residual starting materials and soluble impurities.
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of quinoxalines from substituted o-phenylenediamines and 1,2-dicarbonyl compounds. Note that yields can vary depending on the specific substrates and conditions used.
| Diamine Substituent(s) | 1,2-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 4-Bromo | Benzil | Acetic Acid | Ethanol | Reflux | 2-4 | Moderate to Good |
| 4-Methyl | Benzil | Acetic Acid | Ethanol | Reflux | 2-4 | Good to Excellent |
| 4-Nitro | Benzil | Acetic Acid | Ethanol | Reflux | 4-8 | Lower |
| Unsubstituted | Benzil | Acetic Acid | Ethanol | Reflux | 2-3 | Excellent |
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-7-methylquinoxaline:
This protocol is a general guideline and may require optimization for your specific 1,2-dicarbonyl compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 mmol) and the 1,2-dicarbonyl compound (e.g., glyoxal, 1.0 mmol) in ethanol (10-15 mL).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture.
-
Reaction: Heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting materials.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator to induce crystallization. .
-
-
Purification:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxaline derivative.
-
Dry the purified product under vacuum.
-
Mandatory Visualization
Caption: Experimental workflow for quinoxaline synthesis.
Caption: Troubleshooting decision tree for low yield.
Technical Support Center: Managing Selectivity in Mono-N-Alkylation of Aromatic Diamines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective mono-N-alkylation of aromatic diamines. The information is tailored for researchers, scientists, and professionals in drug development who encounter challenges in achieving high selectivity in this critical transformation.
Troubleshooting Guide
This section addresses common issues encountered during the mono-N-alkylation of aromatic diamines and offers potential solutions.
| Problem | Potential Causes | Suggested Solutions & Troubleshooting Steps |
| 1. Low Selectivity: Significant formation of di-alkylated product. | The mono-alkylated product is more nucleophilic than the starting diamine, leading to rapid subsequent alkylation.[1][2] | a) Adjust Stoichiometry: Use a large excess of the aromatic diamine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material. b) Lower Reaction Temperature: Reducing the temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity. c) Modify the Alkylating Agent: Employ a bulkier alkylating agent to introduce steric hindrance that disfavors the second alkylation. d) Change the Solvent: Use a less polar solvent to potentially decrease the rate of the SN2 reaction. e) Utilize Flow Chemistry: A continuous flow reactor can provide precise control over reaction time and temperature, allowing for the reaction to be quenched before significant di-alkylation occurs.[3][4] |
| 2. Low or No Conversion to the Mono-Alkylated Product. | Insufficient reactivity of the starting materials or suboptimal reaction conditions. | a) Increase Reaction Temperature: Carefully increase the temperature to enhance the reaction rate. b) Use a More Reactive Alkylating Agent: Switch to a more reactive electrophile (e.g., from an alkyl chloride to an alkyl bromide or iodide). c) Add a Catalyst: Consider using a suitable catalyst, such as those based on ruthenium or iridium, which can facilitate the reaction under milder conditions.[5][6][7] d) Optimize the Base: The choice of base is crucial. A stronger base may be required to deprotonate the amine, or a bulkier base could help modulate reactivity. |
| 3. Difficulty in Separating Mono- and Di-Alkylated Products. | The polarity and other physical properties of the mono- and di-alkylated products, as well as the starting material, can be very similar. | a) Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) and stationary phases (e.g., silica gel with varying pore sizes, alumina) for column chromatography. b) Derivatization: Temporarily convert the remaining amino group of the mono-alkylated product into a derivative (e.g., an amide or a carbamate) to significantly alter its polarity, facilitating separation. The protecting group can then be removed. c) Recrystallization: Attempt fractional crystallization from various solvents or solvent mixtures. |
| 4. Side Reactions or Decomposition. | The chosen reaction conditions may be too harsh for the specific substrate, leading to degradation. | a) Milder Reaction Conditions: Reduce the temperature and/or use a less aggressive base or alkylating agent. b) Protecting Group Strategy: If the aromatic diamine has other sensitive functional groups, consider a protecting group strategy to mask them during the alkylation.[8][9][10][11] c) Degas Solvents: Remove dissolved oxygen from the solvent, as some amines are susceptible to oxidation, especially at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving selective mono-N-alkylation of aromatic diamines?
A1: The main strategies include:
-
Controlling Stoichiometry: Using a large excess of the diamine.
-
Protecting Group Chemistry: Temporarily blocking one of the amino groups.[8][9][10][11]
-
Catalytic Methods: Employing catalysts that selectively promote mono-alkylation.[5][6][7][12][13]
-
Flow Chemistry: Leveraging the precise control of reaction parameters in a continuous flow system.[3][4][14][15]
-
Exploiting Inherent Substrate Reactivity: In cases of unsymmetrical diamines, the electronic and steric differences between the two amino groups can be used to achieve selectivity.
Q2: How does the choice of alkylating agent affect selectivity?
A2: The reactivity of the alkylating agent is a critical factor. Highly reactive agents (e.g., methyl iodide) tend to lead to over-alkylation.[2] Using less reactive agents (e.g., alkyl chlorides) or sterically hindered agents can improve selectivity for the mono-alkylated product. Alcohols can also be used as alkylating agents in the presence of a suitable catalyst.[6][16]
Q3: When is a protecting group strategy the best approach?
A3: A protecting group strategy is particularly useful when:
-
A high degree of selectivity is required and other methods have failed.
-
The aromatic diamine is valuable, and using a large excess is not economically viable.
-
The two amino groups have very similar reactivity.
-
The molecule contains other functional groups that are not compatible with the alkylation conditions.[8][9][10][11]
Q4: What are the advantages of using flow chemistry for this reaction?
A4: Flow chemistry offers several advantages:
-
Precise Control: Excellent control over reaction parameters such as temperature, pressure, and residence time.[3]
-
Improved Safety: Better management of exothermic reactions and hazardous reagents.
-
Rapid Optimization: The ability to quickly screen different reaction conditions.
-
Enhanced Selectivity: Short residence times can minimize the formation of the di-alkylated byproduct.[3][4]
Q5: Can catalytic methods truly prevent di-alkylation?
A5: While no method is perfect, certain catalytic systems have shown remarkable selectivity for mono-alkylation.[5][6][7] These catalysts can operate through various mechanisms, such as the "borrowing hydrogen" or "hydrogen autotransfer" strategy when using alcohols as alkylating agents, which can offer a high degree of control.[6] The choice of catalyst and reaction conditions is crucial for achieving high selectivity.
Experimental Protocols
Protocol 1: Mono-N-Alkylation using an Excess of Diamine (General Procedure)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic diamine (5.0 equivalents) and a suitable solvent (e.g., acetonitrile, THF, or DMF).
-
Addition of Base: Add a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5 equivalents).
-
Addition of Alkylating Agent: While stirring, add the alkylating agent (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the mono-alkylated product from the excess starting diamine and the di-alkylated byproduct.
Protocol 2: Mono-N-Alkylation via a Protecting Group Strategy (Boc Protection)
-
Protection:
-
Dissolve the aromatic diamine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) and a base (e.g., triethylamine; 1.1 equivalents).
-
Stir at room temperature and monitor the formation of the mono-Boc-protected diamine by TLC or LC-MS.
-
Upon completion, perform an aqueous work-up and purify the mono-protected intermediate by column chromatography.
-
-
Alkylation:
-
Dissolve the purified mono-Boc-protected diamine (1.0 equivalent) in a suitable solvent (e.g., DMF).
-
Add a base (e.g., NaH; 1.2 equivalents) at 0 °C and stir for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product.
-
Purify the N-alkylated, N'-Boc-protected product by column chromatography.
-
-
Deprotection:
-
Dissolve the purified product in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a strong acid (e.g., trifluoroacetic acid, TFA) and stir at room temperature.
-
Monitor the removal of the Boc group by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure and neutralize with a base to obtain the final mono-N-alkylated aromatic diamine.
-
Visualizations
Caption: General reaction scheme for the N-alkylation of aromatic diamines.
Caption: Decision workflow for selecting a mono-N-alkylation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Selective monoalkylation of amines with light electrophiles using a flow microreactor system - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Selective monoalkylation of amines with light electrophiles using a flow microreactor system | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Publications - ThalesNano [thalesnano.com]
- 15. The Ackermann Group [ackermann.chemie.uni-goettingen.de]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
Why does 4-Bromo-5-methylbenzene-1,2-diamine darken over time and how to prevent it
This technical support guide provides troubleshooting advice and frequently asked questions regarding the darkening of 4-Bromo-5-methylbenzene-1,2-diamine, a common issue encountered by researchers and professionals in drug development and organic synthesis.
Troubleshooting Guide: Why is my this compound darkening?
Discoloration, typically darkening to a brown or purplish hue, of this compound is a common indicator of chemical degradation. This guide will help you identify the potential causes and implement corrective actions.
Visualizing the Degradation Pathway
The primary cause of darkening in aromatic diamines like this compound is oxidation. The amino groups are susceptible to reaction with atmospheric oxygen, leading to the formation of highly colored quinone-imine structures and subsequent polymerization.
Caption: Oxidative degradation pathway of this compound.
Frequently Asked Questions (FAQs)
Q1: What causes this compound to change color?
Aromatic amines, including this compound, are prone to oxidation, which is the primary cause of color change.[1] This process is often accelerated by exposure to:
-
Air (Oxygen): The amino groups in the molecule are readily oxidized by atmospheric oxygen.
-
Light: UV light can provide the energy to initiate and accelerate the oxidation process.[2]
-
Moisture: Aromatic amines can be hygroscopic, and the presence of water can facilitate degradation pathways.[2][3]
-
Trace Metal Impurities: Metal ions can catalyze the oxidation of amines.
Q2: Is the darkened product still usable?
The usability of the darkened material depends on the specific requirements of your experiment. The presence of colored impurities indicates that the purity of the compound has been compromised. For applications requiring high purity, such as in drug development or for sensitive catalytic reactions, using the discolored reagent is not recommended as it may lead to side reactions and impure products. For less sensitive applications, its use might be acceptable, but purification before use is advisable.
Q3: How can I prevent my this compound from darkening?
Proper storage and handling are crucial to minimize degradation.[2][3] The following table summarizes the recommended practices:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen.[4][5] |
| Temperature | Cool (2-8 °C) and controlled | Reduces the rate of chemical degradation.[2][3] |
| Light Exposure | Amber vials or storage in the dark | Protects the compound from light-induced degradation.[2] |
| Moisture | Dry environment, use of desiccants | Prevents hydrolysis and moisture-facilitated degradation.[2][3] |
| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents exposure to air and moisture.[3] |
Q4: What is the recommended experimental protocol for handling this compound?
Given its sensitivity to air, this compound should be handled using air-sensitive techniques, such as those involving a Schlenk line or a glovebox.[5][6][7]
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: General workflow for handling air-sensitive compounds like this compound.
Detailed Steps for Transferring the Reagent:
-
Preparation: Ensure all glassware is thoroughly dried to remove adsorbed moisture, which can be achieved by oven-drying.[8]
-
Inert Atmosphere: Assemble the reaction apparatus while still warm and immediately purge with a dry, inert gas like argon or nitrogen.[8] Use a bubbler to maintain a slight positive pressure of the inert gas.[8]
-
Transfer: If the compound is in a sealed bottle with a septum, use a syringe that has been purged with inert gas to withdraw the desired amount.[4] For transfers from a flask, this can be done in a glovebox or by using a Schlenk line setup.[6][7]
-
Reaction: Throughout the course of the reaction, ensure a continuous gentle flow of inert gas to prevent any ingress of air.[8]
By adhering to these storage and handling protocols, researchers can significantly extend the shelf-life of this compound and ensure the integrity of their experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. additive-chem.com [additive-chem.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. researchgate.net [researchgate.net]
- 8. web.mit.edu [web.mit.edu]
Technical Support Center: TLC Visualization for 4-Bromo-5-methylbenzene-1,2-diamine and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the visualization of 4-Bromo-5-methylbenzene-1,2-diamine and its derivatives on Thin Layer Chromatography (TLC) plates.
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of this compound and related compounds.
| Problem | Potential Cause | Recommended Solution |
| No spots are visible under UV light. | The compound may not be UV-active, or the concentration is too low. Aromatic compounds are generally UV-active, but substituents can affect absorption.[1] | - Ensure a sufficient concentration of the sample is spotted on the TLC plate. - Use a chemical staining method suitable for aromatic amines. |
| Spots are faint or difficult to see with a specific stain. | The chosen stain may not be optimal for the functional groups present. The compound concentration might be too low for the sensitivity of the stain. | - Try a more sensitive or specific stain for amines, such as Ninhydrin.[2] - Increase the concentration of the spotted sample. - Ensure the stain is fresh and properly prepared. |
| The entire TLC plate turns a dark color upon staining. | The mobile phase (eluent) may be reacting with the stain. For example, eluents containing triethylamine are not compatible with potassium permanganate stain.[3] | - Ensure the TLC plate is completely dry before applying the stain. - If using a reactive eluent, choose a different, compatible staining reagent. |
| Streaking of spots on the TLC plate. | The sample may be too concentrated, or it might be interacting too strongly with the stationary phase (silica gel). Acidic or basic compounds can cause streaking.[4] | - Dilute the sample before spotting.[4] - Add a small amount of a competing base (e.g., a few drops of triethylamine) or acid (e.g., acetic acid) to the mobile phase to improve the spot shape.[4] |
| Rf values are inconsistent between experiments. | The experimental conditions are not being kept constant. Factors like the mobile phase composition, temperature, and saturation of the TLC chamber can affect Rf values. | - Ensure the mobile phase composition is consistent. - Allow the TLC chamber to become saturated with the mobile phase vapor before running the plate. - Control the temperature during the experiment. |
| Ninhydrin stain gives a weak or no color. | Ninhydrin is most effective for primary amines.[3] While this compound is a primary diamine, some derivatives may have secondary or tertiary amine groups which stain less effectively. | - For secondary amines, a faint yellow color may be observed.[3] - For tertiary amines, consider using a different stain like Dragendorff's reagent.[5] |
| Potassium permanganate stain color fades quickly. | The colored spots produced by potassium permanganate can be unstable and fade over time.[5] | - Circle the spots with a pencil immediately after visualization.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the first visualization technique I should try for this compound?
A1: The recommended first step is to use a UV lamp.[6] Since this compound is an aromatic compound, it is likely to be UV-active and will appear as a dark spot on a fluorescent TLC plate under UV light (typically at 254 nm).[1][7] This method is non-destructive, meaning the compound is not chemically altered, and the plate can be subsequently stained using other methods.[8]
Q2: Which chemical stains are most effective for visualizing this compound and its derivatives?
A2: Several chemical stains are effective for aromatic amines:
-
Ninhydrin: This is an excellent stain for primary amines, producing pink to purple spots upon heating.[9] It is highly sensitive for detecting amino groups.[2][10]
-
Potassium Permanganate (KMnO4): This is a general-purpose oxidizing stain that works well for amines and other oxidizable functional groups. It typically produces yellow-brown spots on a purple or pink background.[3][5]
-
Iodine Vapor: Exposing the TLC plate to iodine vapor is a simple and often effective method for visualizing aromatic compounds.[5] The spots will appear as brown or yellow-brown areas. This method is generally non-destructive as the iodine can be allowed to sublime off the plate.[11]
-
p-Anisaldehyde Stain: This stain can be effective for amines, often producing colored spots (e.g., yellow, green, blue, brown) that can help differentiate between compounds.[11]
Q3: How do I choose between different staining methods?
A3: The choice of stain depends on the specific derivative and the information you wish to obtain.
| Visualization Method | Target Functional Group(s) | Typical Appearance | Advantages | Limitations |
| UV Light (254 nm) | Aromatic rings, conjugated systems[6] | Dark spots on a fluorescent green background[1] | Non-destructive, quick, and easy[1] | Not all compounds are UV-active[8] |
| Ninhydrin | Primary amines[3] | Pink to purple spots upon heating[9] | High sensitivity for primary amines[2] | Less effective for secondary and tertiary amines[3] |
| Potassium Permanganate | Oxidizable groups (amines, alkenes, etc.)[3] | Yellow-brown spots on a purple/pink background[3] | Universal stain for many functional groups[3] | Can be destructive; background can be dark if not used carefully |
| Iodine Vapor | Unsaturated and aromatic compounds[5] | Brown or yellow-brown spots[5] | Generally non-destructive, simple to use[11] | Spots can fade over time; not all compounds are visualized[5] |
| p-Anisaldehyde | Nucleophilic groups (amines, alcohols)[8] | Varied colored spots on a pink background[11] | Can provide differentiation based on color[11] | Not effective for non-polar compounds like alkenes and simple aromatics[8] |
Q4: Can I use multiple visualization techniques on the same TLC plate?
A4: Yes. It is common practice to first visualize the plate under UV light and circle any spots with a pencil.[12] After UV visualization, a chemical stain can be applied to the same plate.[12] This allows you to gather more information about the separated compounds.
Experimental Protocols
1. UV Visualization
-
Procedure:
-
After developing and drying the TLC plate, place it under a UV lamp in a dark environment.[12]
-
Observe the plate under short-wave UV light (254 nm).
-
UV-active compounds will appear as dark spots against the fluorescent background.[1]
-
Carefully circle the observed spots with a pencil for a permanent record.[12]
-
2. Ninhydrin Staining
-
Reagent Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or n-butanol. For enhanced sensitivity, 3 mL of acetic acid can be added.[2][11]
-
Procedure:
-
Prepare the ninhydrin solution.
-
Dip the dried TLC plate into the solution or spray the solution evenly onto the plate.[2]
-
Gently heat the plate with a heat gun until colored spots appear.[9] Primary amines will typically form pink to purple spots.[9]
-
Document the results immediately, as the colors may fade over time.[9]
-
3. Potassium Permanganate Staining
-
Reagent Preparation: Dissolve 1.5 g of KMnO4 and 10 g of K2CO3 in 200 mL of deionized water. Add 1.25 mL of 10% NaOH solution.[5]
-
Procedure:
Diagrams
Caption: A general workflow for performing and visualizing a TLC experiment.
Caption: A decision tree for selecting a TLC visualization method.
References
- 1. quora.com [quora.com]
- 2. ChemicalDesk.Com: TLC stains for amines [allchemist.blogspot.com]
- 3. TLC stains [reachdevices.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 10. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic routes to 4-Bromo-5-methylbenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols and quantitative data presented for objective comparison.
Synthetic Pathway Overview
Two primary synthetic routes for the preparation of this compound are outlined below. Route 1 involves the direct reduction of a commercially available nitroaniline precursor. Route 2 is a two-step process commencing with the nitration of a substituted aniline, followed by reduction.
Caption: Synthetic routes to this compound.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction parameters.
| Parameter | Route 1: Direct Reduction | Route 2: Nitration and Reduction |
| Starting Material | 4-Bromo-5-methyl-2-nitroaniline | 3-Bromo-4-methylaniline |
| Number of Steps | 1 | 2 |
| Overall Yield | 89% | Yield not reported for nitration |
| Reaction Time | Overnight | Nitration: 15 min; Reduction: Overnight |
| Temperature | 70°C | Nitration: < 5°C; Reduction: 70°C |
Experimental Protocols
Route 1: Direct Reduction of 4-Bromo-5-methyl-2-nitroaniline
This one-step synthesis involves the reduction of the nitro group of 4-bromo-5-methyl-2-nitroaniline using stannous chloride dihydrate.
Experimental Workflow:
Caption: Workflow for the direct reduction of 4-bromo-5-methyl-2-nitroaniline.
Detailed Protocol:
4.00 g (17.312 mmol) of 4-bromo-5-methyl-2-nitroaniline was dissolved in 100 mL of ethanol, and 15.63 g (69.248 mmol) of stannous chloride (II) dihydrate was added. The reaction mixture was stirred at 70 °C overnight. After completion of the reaction, it was cooled to room temperature, diluted by adding an appropriate amount of water, and the pH was adjusted to a weak base with saturated aqueous sodium bicarbonate solution. Subsequently, it was extracted three times with ethyl acetate, and the combined organic phases were dried with anhydrous sodium sulfate. The dried organic phase was concentrated by rotary evaporation under reduced pressure to obtain the crude product. The crude product was dried under high vacuum to finally obtain 3.23 g (89% yield) of the target compound this compound.
Route 2: Nitration of 3-Bromo-4-methylaniline and Subsequent Reduction
This two-step route begins with the nitration of 3-bromo-4-methylaniline to yield the intermediate 4-bromo-5-methyl-2-nitroaniline, which is then reduced to the final product.
Step 1: Nitration of 3-Bromo-4-methylaniline (Adapted from a similar reaction)
Experimental Workflow:
Caption: Workflow for the nitration of 3-bromo-4-methylaniline.
Detailed Protocol:
Please note: The following protocol is adapted from the nitration of p-toluidine and may require optimization for 3-bromo-4-methylaniline.
Dissolve 186 mg (1 mmol) of 3-bromo-4-methylaniline in 200 μL of concentrated H2SO4 in a conical vial with magnetic stirring at room temperature. Cool the solution in an ice bath and continue stirring while adding dropwise 400 μL of a pre-mixed and cooled solution of 300 μL concentrated HNO3 and 100 μL concentrated H2SO4. The addition must be made while maintaining the temperature of the reaction mixture below 5 °C. After the addition, allow the reaction to reach room temperature and continue stirring for 15 minutes. Then, pour the reaction crude into a 5 mL 40% NaOH solution and stir until a yellow precipitate appears. Isolate the solid by vacuum filtration using a Hirsch funnel and wash it with 10 mL of cold deionized water. The crude product can be purified by recrystallization from 95% ethanol.
Step 2: Reduction of 4-Bromo-5-methyl-2-nitroaniline
The protocol for this step is identical to the one described in Route 1.
Conclusion
Route 1 offers a more direct and higher-yielding pathway to this compound, provided that the starting material, 4-bromo-5-methyl-2-nitroaniline, is readily available. Route 2 provides an alternative starting from a different commercially available precursor, 3-bromo-4-methylaniline. However, this route involves an additional nitration step for which a specific yield has not been reported in the reviewed literature, and the protocol requires adaptation. For process efficiency and overall yield, Route 1 is the superior method based on the available data. Researchers should consider the availability and cost of the starting materials when selecting the most appropriate synthetic strategy.
A Comparative Analysis of the Reactivity of 4-Bromo-5-methylbenzene-1,2-diamine and 4-bromo-1,2-benzenediamine in Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 4-bromo-5-methylbenzene-1,2-diamine and 4-bromo-1,2-benzenediamine, focusing on their application in the synthesis of quinoxaline derivatives. Quinoxalines are a significant class of heterocyclic compounds with a wide range of pharmacological activities, making their efficient synthesis a key focus in medicinal chemistry and drug development. The selection of the diamine precursor is a critical factor that influences reaction kinetics, product yield, and overall synthetic efficiency.
Introduction to Reactivity
The condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound is a fundamental and widely used method for the synthesis of quinoxalines. The nucleophilicity of the amino groups on the o-phenylenediamine plays a crucial role in this reaction. Substituents on the benzene ring can significantly influence this nucleophilicity through electronic and steric effects.
4-bromo-1,2-benzenediamine serves as a common building block in quinoxaline synthesis. The bromine atom is an electron-withdrawing group, which can reduce the nucleophilicity of the amino groups.
This compound , on the other hand, possesses both an electron-withdrawing bromine atom and an electron-donating methyl group. The interplay of these two substituents determines the overall reactivity of the molecule.
Electronic and Steric Effects
The methyl group in this compound is generally considered an electron-donating group (EDG). It increases the electron density of the aromatic ring through an inductive effect and hyperconjugation.[1][2] This increased electron density enhances the nucleophilicity of the adjacent amino groups, making the molecule more reactive towards electrophiles, such as the carbonyl carbons of a 1,2-dicarbonyl compound. In contrast, the bromine atom is an electron-withdrawing group (EWG), which deactivates the ring and reduces the nucleophilicity of the amino groups.
In this compound, the electron-donating effect of the methyl group counteracts the electron-withdrawing effect of the bromine atom. Positioned para to one amino group and meta to the other, the methyl group is expected to have a net activating effect on the molecule, leading to a higher reactivity compared to 4-bromo-1,2-benzenediamine. Generally, electron-donating groups on the phenyl ring of a 1,2-diamine favor the formation of quinoxaline products.
Steric effects can also play a role in the reactivity of substituted o-phenylenediamines. However, in the case of a methyl group at the 5-position, the steric hindrance is not expected to be a significant factor in the condensation reaction with 1,2-dicarbonyl compounds, as it is relatively distant from the reacting amino groups.
Comparative Performance in Quinoxaline Synthesis
To provide a quantitative comparison, we can analyze the synthesis of a representative quinoxaline, 6-bromo-2,3-diphenylquinoxaline and its 7-methyl derivative, from the respective diamine precursors and benzil. The following table summarizes typical yields reported in the literature for these or closely related reactions.
| Precursor Diamine | Product | Typical Reaction Conditions | Typical Yield (%) |
| 4-bromo-1,2-benzenediamine | 6-bromo-2,3-diphenylquinoxaline | Reflux in ethanol or acetic acid | 51 - 92%[3][4] |
| This compound | 6-bromo-7-methyl-2,3-diphenylquinoxaline | (Predicted) Reflux in ethanol or acetic acid | Expected to be in the high end of the range or higher |
Note: The yield for the reaction with this compound is an educated prediction based on established chemical principles, as a specific literature value for this exact reaction under comparable conditions was not found. The wide range for the unsubstituted analog reflects the variety of catalysts and conditions that can be employed.
Experimental Protocols
The following are representative experimental protocols for the synthesis of quinoxaline derivatives from o-phenylenediamines. These can be adapted for a direct comparative study of this compound and 4-bromo-1,2-benzenediamine.
Protocol 1: Conventional Synthesis of 6-bromo-2,3-diphenylquinoxaline
This protocol is adapted from established methods for the synthesis of 2,3-diphenylquinoxalines.[3]
Materials:
-
4-bromo-1,2-benzenediamine (1.87 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Rectified Spirit (Ethanol, 95%) (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.87 g of 4-bromo-1,2-benzenediamine in 15 mL of warm rectified spirit.
-
In a separate beaker, dissolve 2.10 g of benzil in 15 mL of warm rectified spirit.
-
Add the benzil solution to the solution of the diamine in the round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
Add water dropwise to the cooled solution until a slight turbidity persists.
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-bromo-2,3-diphenylquinoxaline.
Protocol 2: Proposed Synthesis of 6-bromo-7-methyl-2,3-diphenylquinoxaline
This protocol is a proposed adaptation for the synthesis using this compound.
Materials:
-
This compound (2.01 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (30 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.01 g of this compound in 15 mL of warm ethanol.
-
In a separate beaker, dissolve 2.10 g of benzil in 15 mL of warm ethanol.
-
Add the benzil solution to the diamine solution in the round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction is expected to be faster than with the unsubstituted analog; monitor progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Induce crystallization by adding a few drops of water or by cooling in an ice bath.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from ethanol.
Visualizing the Synthetic Pathway and Reactivity Logic
General Quinoxaline Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.
Caption: General workflow for the synthesis of quinoxaline derivatives.
Logical Relationship of Substituent Effects on Reactivity
This diagram illustrates the logical flow of how substituents on the o-phenylenediamine ring affect the reactivity in quinoxaline synthesis.
Caption: Influence of substituents on o-phenylenediamine reactivity.
Conclusion
Based on fundamental principles of electronic effects in organic chemistry, This compound is predicted to be more reactive than 4-bromo-1,2-benzenediamine in condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines. The electron-donating nature of the methyl group in the former compound enhances the nucleophilicity of the amino groups, which is the primary driver for this increased reactivity. This heightened reactivity is expected to translate into faster reaction rates and potentially higher product yields under comparable experimental conditions. For researchers and professionals in drug development, the choice of this compound may offer a more efficient synthetic route to novel quinoxaline derivatives. It is recommended to perform a direct comparative experiment under identical conditions to quantify the precise difference in reactivity for a specific synthetic target.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. ijiset.com [ijiset.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Confirmation of 4-Bromo-5-methylbenzene-1,2-diamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is paramount. This guide provides a comparative analysis of the spectroscopic data for 4-Bromo-5-methylbenzene-1,2-diamine against two structurally similar alternatives: 4,5-dimethylbenzene-1,2-diamine and 4-chlorobenzene-1,2-diamine. By presenting key experimental data and protocols, this document serves as a practical resource for the analytical confirmation of the target compound.
Executive Summary
Spectroscopic Data Comparison
The following tables summarize the available and predicted spectroscopic data for this compound and its structural analogs.
Table 1: ¹H NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Protons | Methyl Protons | Amine Protons |
| This compound | 6.43 (s, 1H), [Predicted: ~6.8-7.2 (s, 1H)] | 2.08 (s, 3H) | 4.51 (s, 2H), 4.52 (s, 2H) |
| 4,5-dimethylbenzene-1,2-diamine | ~6.5 (s, 2H) | ~2.1 (s, 6H) | ~3.5 (br s, 4H) |
| 4-chlorobenzene-1,2-diamine | ~6.6-6.8 (m, 3H) | - | ~3.7 (br s, 4H) |
Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])
| Compound | Aromatic Carbons | Methyl Carbons |
| This compound | [Predicted: ~110-140] | [Predicted: ~18-22] |
| 4,5-dimethylbenzene-1,2-diamine | ~115, 120, 135 | ~19 |
| 4-chlorobenzene-1,2-diamine | ~116, 117, 120, 122, 138, 140 | - |
Note: Predicted values for this compound are based on established substituent effects on benzene ring chemical shifts.
Table 3: IR Spectroscopy Data (Wavenumber, cm⁻¹)
| Compound | N-H Stretch | C-H (Aromatic) Stretch | C-H (Aliphatic) Stretch | C=C (Aromatic) Stretch | C-Br/C-Cl Stretch |
| This compound | [Predicted: 3300-3500] | [Predicted: 3000-3100] | [Predicted: 2850-2960] | [Predicted: 1500-1600] | [Predicted: 500-600] |
| 4,5-dimethylbenzene-1,2-diamine | ~3350, 3450 | ~3020 | ~2920, 2860 | ~1620, 1520 | - |
| 4-chlorobenzene-1,2-diamine | ~3370, 3460 | ~3050 | - | ~1630, 1510 | ~600-800 |
Note: Predicted values for this compound are based on typical vibrational frequencies for the respective functional groups.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 200/202 (due to ⁷⁹Br/⁸¹Br isotopes) | [M-CH₃]⁺, [M-NH₂]⁺, [M-Br]⁺ |
| 4,5-dimethylbenzene-1,2-diamine | 136 | [M-CH₃]⁺, [M-NH₂]⁺ |
| 4-chlorobenzene-1,2-diamine | 142/144 (due to ³⁵Cl/³⁷Cl isotopes) | [M-NH₂]⁺, [M-Cl]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For this type of compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.
-
Ionization:
-
ESI: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. A high voltage is applied to create a fine spray of charged droplets.
-
APCI: The sample solution is nebulized into a heated tube where it is vaporized and then ionized by a corona discharge.
-
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic confirmation of this compound.
Caption: Logical workflow for the spectroscopic confirmation of a chemical structure.
Unlocking the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-5-methylbenzene-1,2-diamine Derivatives
For Immediate Release: A comprehensive analysis of 4-Bromo-5-methylbenzene-1,2-diamine derivatives reveals a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of their anticancer, antimicrobial, and enzyme-inhibiting properties, benchmarked against established drugs, to support researchers, scientists, and drug development professionals in their quest for next-generation treatments.
Derivatives of this compound, particularly those forming the benzimidazole scaffold, have emerged as a significant class of compounds in medicinal chemistry. Their structural versatility allows for a wide range of biological activities, making them attractive candidates for drug discovery programs. This guide synthesizes experimental data to offer an objective comparison of their performance against current therapeutic alternatives.
Comparative Efficacy Analysis: Anticancer Activity
Benzimidazole derivatives, which can be synthesized from this compound, have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The primary mechanism often involves the disruption of microtubule polymerization, leading to cell cycle arrest and apoptosis. Other targeted pathways include the inhibition of key enzymes such as kinases (e.g., EGFR, VEGFR-2) and topoisomerases.[1][2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative derivatives compared to standard chemotherapeutic agents.
Table 1: Comparative in vitro Anticancer Efficacy (IC50 in µM) of Benzimidazole Derivatives and Standard Drugs
| Compound/Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Reference |
| Benzimidazole Derivative 1 (5-bromo-6-methyl-...) | Data not available | 10.2 | Data not available | Data not available | [4] |
| Benzimidazole Derivative 2 (2-substituted-...) | Data not available | 25.72 | 2.2 | Data not available | [5] |
| Benzimidazole Derivative 3 (N-substituted-...) | Data not available | 7.01 | Data not available | Data not available | [4] |
| Doxorubicin | 0.311 | 0.84 - 10.81 | Data not available | Data not available | [6][7] |
| Cisplatin | ~13.0 | 10.90 - 16.04 | Data not available | Data not available | [7] |
| 5-Fluorouracil | Data not available | 1.9 - 78.52 | 1.69 | 5.00 | [4][8] |
Note: Direct IC50 values for derivatives explicitly synthesized from this compound are limited in publicly available literature. The data for benzimidazole derivatives are representative of the structural class.
Comparative Efficacy Analysis: Antimicrobial Activity
The benzimidazole scaffold has also been extensively investigated for its antimicrobial properties. The presence of the bromo and methyl substituents on the benzene ring can influence the lipophilicity and electronic properties of the molecules, potentially enhancing their ability to penetrate microbial cell membranes and interact with molecular targets. The table below presents the Minimum Inhibitory Concentration (MIC) values of various benzimidazole derivatives against common bacterial strains, in comparison with standard antibiotics.
Table 2: Comparative in vitro Antimicrobial Efficacy (MIC in µg/mL) of Benzimidazole Derivatives and Standard Antibiotics
| Compound/Drug | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Reference |
| Benzimidazole Derivative 4 (5-bromo-...) | >512 | 32 | Data not available | Data not available | [9] |
| Benzimidazole Derivative 5 (2-substituted-...) | 8 | 2 | 4 | 8 | [9] |
| Benzimidazole Derivative 6 (N-substituted-...) | 3.125 | 12.5 | Data not available | 7.81 | [9][10] |
| Ciprofloxacin | ~0.039 | ~0.020 | Data not available | 3.12 | [5][9] |
| Ampicillin | Data not available | 4 | Data not available | Data not available | [11] |
| Norfloxacin | 3.12 | 6.25 | 6.25 | Data not available | [12] |
Enzyme Inhibition: A Key Mechanism of Action
A significant aspect of the biological activity of this compound derivatives is their ability to inhibit various enzymes crucial for the survival and proliferation of cancer cells and pathogens. This targeted inhibition offers a promising avenue for the development of more selective and less toxic therapeutic agents.
Table 3: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Derivative Class | Target Enzyme | Biological Implication | IC50 Range | Reference |
| 2-Aryl Benzimidazoles | α-Glucosidase | Antidiabetic | 0.39 - 13.8 µM | [10] |
| 5-Bromo-2-aryl Benzimidazoles | Urease | Treatment of H. pylori infections | 8.15 - 15.70 µM | [13] |
| Various Benzimidazoles | Topoisomerase I/II | Anticancer | 0.205 - 2.52 µM | [3][8] |
| Benzimidazole Hybrids | EGFR, VEGFR-2 | Anticancer | 0.086 - 0.107 µM | [8] |
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms and Workflows
To further elucidate the processes described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow from synthesis to biological evaluation.
Caption: Key signaling pathways in the anticancer activity of benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nveo.org [nveo.org]
- 6. ajrconline.org [ajrconline.org]
- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review [mdpi.com]
- 11. impactfactor.org [impactfactor.org]
- 12. nanobioletters.com [nanobioletters.com]
- 13. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of N-Alkylated vs. Non-Alkylated Bromo-phenylenediamines in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Building Block for Your Synthetic Needs
In the landscape of pharmaceutical and materials science, bromo-phenylenediamines serve as critical synthons for the construction of complex molecular architectures. The strategic choice between an N-alkylated and a non-alkylated bromo-phenylenediamine can significantly influence the efficiency, selectivity, and overall success of a synthetic route. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to aid researchers in making informed decisions for their synthetic endeavors.
Executive Summary
The presence of an N-alkyl group on a bromo-phenylenediamine backbone introduces notable electronic and steric differences compared to its non-alkylated counterpart. These differences manifest in their synthetic accessibility and subsequent reactivity, particularly in widely-used palladium-catalyzed cross-coupling reactions. While non-alkylated bromo-phenylenediamines are often more straightforward to prepare in high purity, N-alkylation can offer advantages in terms of solubility and, in some cases, can modulate the reactivity of the C-Br bond. This guide will delve into the synthesis of representative compounds from both classes and compare their performance in key synthetic transformations.
Synthesis of Bromo-phenylenediamines: A Comparative Overview
The synthesis of both N-alkylated and non-alkylated bromo-phenylenediamines typically starts from commercially available precursors. The following sections detail representative synthetic protocols and the associated performance data.
Non-Alkylated Bromo-phenylenediamine: Synthesis of 4-bromo-o-phenylenediamine
A common and efficient method for the synthesis of 4-bromo-o-phenylenediamine involves the direct bromination of o-phenylenediamine, often with a protection step to control regioselectivity and prevent over-bromination.
Experimental Protocol: Synthesis of 4-bromo-o-phenylenediamine [1][2]
-
Acetylation (Protection): o-Phenylenediamine is first treated with acetic anhydride in acetic acid to form N,N'-diacetyl-o-phenylenediamine. This step protects the amino groups and directs the bromination to the desired position.
-
Bromination: The diacetylated intermediate is then reacted with a brominating agent, such as a solution of bromine in acetic acid or a mixture of sodium bromide and hydrogen peroxide, to introduce the bromine atom at the 4-position.[1][2]
-
Hydrolysis (Deprotection): The resulting 4-bromo-N,N'-diacetyl-o-phenylenediamine is hydrolyzed using a strong base, such as sodium hydroxide in methanol, to remove the acetyl groups and yield the final product, 4-bromo-o-phenylenediamine.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like tert-butyl methyl ether to afford the final product with high purity.[1]
| Parameter | Value | Reference |
| Starting Material | o-Phenylenediamine | [1][3] |
| Key Reagents | Acetic anhydride, Sodium bromide, Hydrogen peroxide, Sodium hydroxide | [1] |
| Solvents | Acetic acid, Methanol | [1] |
| Reaction Time | ~3-4 hours (for bromination and hydrolysis) | [1] |
| Purity | 97.1% - 98.5% (after recrystallization) | [1] |
N-Alkylated Bromo-phenylenediamine: Synthesis of 4-bromo-N1-ethylbenzene-1,2-diamine
The synthesis of N-alkylated bromo-phenylenediamines can be achieved through various methods, including reductive amination of the corresponding bromo-phenylenediamine or N-alkylation of a suitable precursor.
Experimental Protocol: Proposed Synthesis of 4-bromo-N1-ethylbenzene-1,2-diamine via Reductive Amination [4]
-
Imine Formation: 4-bromo-o-phenylenediamine is reacted with acetaldehyde in a suitable solvent, such as 1,2-dichloroethane, often with a catalytic amount of acetic acid to facilitate the formation of the corresponding imine intermediate.
-
Reduction: The imine is then reduced in situ using a mild and selective reducing agent like sodium triacetoxyborohydride.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 4-bromo-N1-ethylbenzene-1,2-diamine.
| Parameter | Value | Reference |
| Starting Material | 4-bromo-o-phenylenediamine | [4] |
| Key Reagents | Acetaldehyde, Sodium triacetoxyborohydride | [4] |
| Solvents | 1,2-Dichloroethane | [4] |
| Reaction Time | Varies (typically a few hours to overnight) | |
| Purity | >95% (as offered by commercial suppliers) | [5] |
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of these building blocks is demonstrated in their subsequent transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental for C-C and C-N bond formation, respectively. The N-alkyl group can influence the reactivity of the bromo-phenylenediamine in these reactions through both electronic and steric effects.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The reactivity of the aryl bromide is a key factor in the efficiency of this reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling of Bromo-phenylenediamines
A mixture of the bromo-phenylenediamine (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water) is heated under an inert atmosphere until the starting material is consumed. The reaction is then worked up, and the product is purified by column chromatography.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-o-phenylenediamine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 12 | Data not available |
| 4-bromo-N1-ethylbenzene-1,2-diamine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | Data not available |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The nature of the amine on the bromo-phenylenediamine can influence the reaction's outcome.
General Experimental Protocol: Buchwald-Hartwig Amination of Bromo-phenylenediamines
The bromo-phenylenediamine (1.0 eq.), a primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.) are combined in an anhydrous, degassed solvent (e.g., toluene). The mixture is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-o-phenylenediamine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-24 | Data not available |
| 4-bromo-N1-ethylbenzene-1,2-diamine | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 4-24 | Data not available |
Direct comparative experimental data for the Buchwald-Hartwig amination of these specific substrates is not available in the searched literature. However, the presence of a primary amine in the non-alkylated substrate could potentially lead to self-coupling or other side reactions under the basic conditions of the Buchwald-Hartwig reaction, which might be less of a concern with the N-alkylated substrate where one of the amino groups is secondary.
Visualizing the Synthetic Pathways
To better understand the synthetic transformations discussed, the following diagrams illustrate the key reaction workflows.
Caption: Synthesis of 4-bromo-o-phenylenediamine.
Caption: Synthesis of 4-bromo-N1-ethylbenzene-1,2-diamine.
Caption: Comparative Reactivity in Cross-Coupling.
Conclusion and Recommendations
The choice between N-alkylated and non-alkylated bromo-phenylenediamines is contingent upon the specific requirements of the synthetic target and the subsequent reaction conditions.
-
For ease of synthesis and high purity of the initial building block, the non-alkylated 4-bromo-o-phenylenediamine is a strong candidate, with well-established and high-yielding synthetic protocols.
-
When modulation of electronic properties or improved solubility is desired, an N-alkylated analogue such as 4-bromo-N1-ethylbenzene-1,2-diamine may be advantageous.
-
In the context of palladium-catalyzed cross-coupling reactions, the non-alkylated diamine's higher electron density may favor faster oxidative addition in Suzuki couplings. Conversely, the N-alkylated version might offer better selectivity and avoid self-coupling side reactions in Buchwald-Hartwig aminations.
Ultimately, the optimal choice will depend on a careful evaluation of the entire synthetic route. Researchers are encouraged to perform small-scale test reactions to determine the most suitable building block for their specific application. This guide provides a foundational framework for this decision-making process, highlighting the key differences in the synthesis and potential reactivity of these valuable synthetic intermediates.
References
Comparative Guide to Novel Compounds Synthesized from 4-Bromo-5-methylbenzene-1,2-diamine
This guide provides a comparative analysis of the potential biological activities of novel compounds derived from 4-bromo-5-methylbenzene-1,2-diamine. By examining structurally similar molecules, this document offers a framework for researchers, scientists, and drug development professionals to evaluate the promise of this scaffold in synthesizing new therapeutic agents. The information is based on existing experimental data for related compounds, providing a benchmark for future research and development.
Synthesis and Characterization
Novel compounds derived from this compound can be synthesized through various established chemical reactions. A common pathway involves the condensation of the diamine with aldehydes or carboxylic acids to form substituted benzimidazoles, a key scaffold in medicinal chemistry.[1] Other synthetic strategies may include N-alkylation or N-arylation to introduce diverse functional groups, potentially modulating the compound's biological activity. The resulting derivatives can be characterized using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis to confirm their structure and purity.
Biological Activity: A Comparative Overview
While specific experimental data for a broad range of novel derivatives of this compound is not yet widely available, the known biological activities of structurally related brominated and diamine-containing compounds offer valuable insights into their therapeutic potential. The presence of a bromine atom can enhance lipophilicity, which may improve membrane permeability, a crucial factor for drug efficacy.[2]
Anticancer Activity
Derivatives of brominated anilines and related diamine structures have shown promising cytotoxic effects against various cancer cell lines.[2] The mechanism of action is often linked to the induction of apoptosis. The data presented below for analogous compounds can serve as a benchmark for evaluating the potential anticancer activity of new derivatives.
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Cytotoxic |
| 3-bromo-N'-(substituted benzylidene)benzohydrazide derivative | HCT116 (Colon) | 1.20 |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivative | SNB-75 (CNS) | PGI: 41.25% at 10 µM |
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (Leukemia) | Inhibited viability and induced apoptosis |
Data sourced from multiple references.[2][3]
Antimicrobial Activity
The diamine scaffold, combined with the lipophilicity-enhancing bromo substituent, suggests that novel compounds derived from this compound may possess significant antimicrobial properties.[2] The ability to penetrate microbial cell membranes is a key attribute of effective antimicrobial agents.
Table 2: Comparative Antimicrobial Activity of a Related Compound
| Compound | Microorganism | Activity (LC₅₀ in µM) |
| N,N'-bis(5-bromo-2-hydroxybenzyl)-1,2-ethanediamine | S. enterica | 11.6 |
Data sourced from a related study.[2]
Experimental Protocols
To aid in the characterization of novel compounds, detailed methodologies for key biological assays are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.[2]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours.[2]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[2]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to evaluate the antimicrobial properties of the synthesized compounds.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared.[2]
-
Plate Inoculation: The microbial suspension is evenly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).[2]
-
Well Creation: Wells (6-8 mm in diameter) are aseptically created in the agar.[2]
-
Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent, is added to each well. A solvent control is also included.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General synthetic pathway for benzimidazoles.
Caption: Workflow for anticancer screening.
Caption: A hypothetical pathway for inducing apoptosis.
Conclusion and Future Directions
The available data on structurally similar compounds suggest that novel derivatives of this compound are promising candidates for further investigation as both anticancer and antimicrobial agents. The bromo-substituent and the diamine scaffold are common features in many biologically active molecules, often enhancing their potency and providing opportunities for further functionalization.[2] Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation through in vitro and in vivo studies to fully characterize their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a solid foundation for such research endeavors.
References
Catalyst Efficacy in Benzimidazole Synthesis from 4-Bromo-5-methylbenzene-1,2-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted benzimidazoles is a cornerstone in medicinal chemistry, with the resulting scaffolds forming the core of numerous therapeutic agents. The efficient cyclocondensation of o-phenylenediamines, such as 4-Bromo-5-methylbenzene-1,2-diamine, with carbonyl compounds is a critical step in this process. The choice of catalyst profoundly influences reaction efficiency, yield, and overall sustainability. This guide provides a comparative analysis of various catalytic systems for reactions involving this compound, supported by experimental data from the literature to aid in the selection of the most suitable catalyst for research and development.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the synthesis of benzimidazole derivatives from o-phenylenediamines. While direct comparative studies on this compound are limited, the data presented is derived from analogous reactions with substituted o-phenylenediamines, providing a strong indication of catalyst efficacy.
| Catalyst System | Reactant 2 | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Copper-Based Catalysts | ||||||
| CuI (10 mol%) / Et3N | Terminal Alkynes/TsN3 | MeCN | 80 | 3.5 h | ~85-95% | [1][2] |
| Cu₂O (5 mol%) / DMEDA | Aryl Aldehydes | DMSO | 120 | 12 h | ~76-96% | [3] |
| Cu(II) complex | Aryl Aldehydes | Methanol | Ambient | - | High | [4] |
| Manganese-Based Catalysts | ||||||
| Mn-TPA MOF (desolvated) | Aromatic Aldehydes | Ethanol | 30 | 10 min | up to 99.9% | [5] |
| Cobalt-Based Catalysts | ||||||
| Co(acac)₂ (1 mol%) / H₂O₂ | Aldehydes | - | 25 | 15 min - 1.5 h | 82-95% | [6] |
| Precious Metal Catalysts | ||||||
| Au/TiO₂ | Aldehydes | CHCl₃:MeOH (3:1) | 25 | 2 h | High | [7][8][9] |
| Lewis Acid Catalysts | ||||||
| In(OTf)₃ | Aldehydes | - | Ambient | 30 min | High | [10] |
| Sc(OTf)₃ | Aryl Aldehydes | - | - | - | Moderate to Good | [11] |
| Er(OTf)₃ (1 mol%) | Aldehydes | Solvent-free (MW) | 60 | 5 min | up to 99% | [12] |
| Zn(OTf)₂ (10 mol%) | Aldehydes | Ethanol | Reflux | 8 h | Good | [13] |
| Non-Metallic Catalysts | ||||||
| Ammonium Chloride (NH₄Cl) | Aldehydes | Ethanol | 80-90 | - | Good | [10] |
| Sodium Metabisulfite | Aldehydes | - | Reflux/Microwave | 8 h / 10 min | 89% / 98% | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Copper-Catalyzed Synthesis of 2-Substituted Benzimidazoles
This protocol is adapted from the synthesis of 2-substituted benzimidazoles using a Cu(II) complex.[4]
-
Reaction Setup: To a round-bottom flask, add this compound (1 mmol), a substituted aldehyde (1 mmol), and the Cu(II) complex catalyst (typically 1-5 mol%).
-
Solvent Addition: Add methanol (10 mL) to the flask.
-
Reaction Conditions: Stir the mixture at ambient temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to recover the catalyst.
-
Purification: Evaporate the solvent from the filtrate and recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2-substituted benzimidazole.
Protocol 2: Microwave-Assisted, Lewis Acid-Catalyzed Synthesis
This protocol is based on the Erbium(III) triflate-catalyzed synthesis of 1,2-disubstituted benzimidazoles under microwave irradiation.[12][15]
-
Reagent Preparation: In a microwave-safe vessel, combine this compound (1 mmol), an aldehyde (1 mmol), and Erbium(III) triflate (Er(OTf)₃) (1 mol%).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5-10 minutes.
-
Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or GC-MS.
-
Work-up: After cooling, add water to the reaction mixture.
-
Extraction and Purification: Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography if necessary.
Protocol 3: Heterogeneous Gold-Catalyzed Synthesis
This protocol is derived from the synthesis of 2-substituted benzimidazoles using a supported gold nanoparticle catalyst.[7][8][9]
-
Catalyst and Reagent Mixture: In a vial, place the Au/TiO₂ catalyst (e.g., 40 mg for a 0.2 mmol scale reaction), this compound (1 mmol), and the desired aldehyde (1 mmol).
-
Solvent System: Add a 3:1 mixture of chloroform and methanol (e.g., 1.5 mL for a 0.2 mmol scale reaction).
-
Reaction Conditions: Stir the suspension at 25°C for approximately 2 hours.
-
Catalyst Recovery: After the reaction is complete, the heterogeneous catalyst can be recovered by filtration or centrifugation. It can be washed, dried, and reused for subsequent reactions.
-
Product Isolation: The filtrate is concentrated under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of benzimidazoles.
Caption: General reaction pathway for benzimidazole synthesis.
Caption: A typical experimental workflow for catalyst evaluation.
References
- 1. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00650A [pubs.rsc.org]
- 2. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growingscience.com [growingscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. Facile and Efficient Method for Synthesis of Benzimidazole Derivatives Catalyzed by Zinc Triflate [scirp.org]
- 14. benchchem.com [benchchem.com]
- 15. preprints.org [preprints.org]
A Comparative Guide to the Anticancer and Antimicrobial Potential of 4-Bromo-5-methylbenzene-1,2-diamine Scaffolds and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the anticancer and antimicrobial potential of scaffolds related to 4-Bromo-5-methylbenzene-1,2-diamine. Direct experimental data on a broad series of this compound derivatives is limited in publicly available literature. Therefore, this guide leverages data from structurally similar compounds, including other brominated diamine and aniline derivatives, to infer the potential of this chemical class. The inclusion of a bromine atom and a diamine moiety are key features often associated with enhanced biological activity.
Anticancer Potential: A Comparative Analysis
Derivatives of brominated anilines and ethylenediamines have shown promising cytotoxic effects against various cancer cell lines.[1] The primary mechanism of action is frequently attributed to the induction of apoptosis.[1] The data presented below compares the anticancer activity of several related bromo-substituted compounds.
Table 1: Comparative Anticancer Activity of Related Bromo-Aromatic Compounds
| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride | A549 (Lung), MDA-MB-231 (Breast), PC3 (Prostate) | Cytotoxic | [1] |
| 3-bromo-N'-(substituted benzylidene)benzohydrazide derivative | HCT116 (Colon) | IC₅₀: 1.20 µM | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivative | SNB-75 (CNS) | PGI: 41.25% at 10 µM | [1] |
| Thiazole derivative (T7) | Lung Cancer | IC₅₀: 4.709 µM | [2] |
| Thiazole derivative (T4) | Lung Cancer | IC₅₀: 5.250 µM | [2] |
| Thiazole derivative (T3) | Lung Cancer | IC₅₀: 7.906 µM | [2] |
PGI: Percent Growth Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[1][3]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][3]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 48-72 hours.[1]
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[1]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[1][3]
-
Data Analysis: The percentage of cell viability relative to the control is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[1]
Antimicrobial Potential: A Comparative Analysis
The presence of a bromo substituent and a diamine scaffold suggests potential antimicrobial properties. The lipophilicity imparted by the bromine atom can enhance the permeability of the microbial cell membrane, which is a crucial factor for antimicrobial action.[1]
Table 2: Comparative Antimicrobial Activity of Related Bromo-Aromatic Compounds
| Compound/Derivative Class | Microorganism | Activity | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)-1,2-ethanediamine | S. enterica | LC₅₀: 11.6 µM | [1] |
| Pyrazine carboxamide derivative (5d) | XDR S. Typhi | MIC: 6.25 mg/mL | [4] |
| Pyrazine carboxamide derivative (5d) | XDR S. Typhi | Zone of Inhibition: 17 mm | [4] |
XDR S. Typhi: Extensively Drug-Resistant Salmonella Typhi
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[4]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared.[1]
-
Plate Inoculation: The microbial suspension is evenly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).[1]
-
Well Creation: Aseptically, wells of 6-8 mm in diameter are created in the agar.[1]
-
Compound Application: A specific volume of the test compound, dissolved in a suitable solvent like DMSO, is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, known as the zone of inhibition, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Workflows and Potential Mechanisms
To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.
Caption: A hypothetical synthetic workflow for a this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
A Comparative Guide to Purity Assessment of Synthesized 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development and manufacturing. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) for assessing the purity of 4-Bromo-5-methylbenzene-1,2-diamine, a key building block in various pharmaceutical syntheses. We present a detailed HPLC protocol and compare its performance with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity profiling of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The synthesized this compound is accurately weighed and dissolved in the mobile phase starting condition (90:10 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. The sample is then filtered through a 0.45 µm syringe filter before injection.
Potential Impurities
The synthesis of this compound typically involves the reduction of a corresponding dinitro or nitro-amino precursor. Potential impurities may include:
-
Unreacted Starting Material: 4-Bromo-5-methyl-2-nitroaniline.
-
Partially Reduced Intermediates: Such as hydroxylamine or nitroso derivatives.
-
Isomeric Impurities: Positional isomers of the starting material or the final product.
-
Byproducts from Side Reactions: Depending on the reducing agent and reaction conditions.
Comparison with Alternative Methods
While HPLC is a robust method, other techniques offer complementary information and can be advantageous in specific scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is often employed to improve volatility and chromatographic performance.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: The sample is derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the amine groups to their corresponding trimethylsilyl (TMS) derivatives.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][2] It provides a highly accurate purity assessment based on the integration of NMR signals relative to a certified internal standard.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.
-
Acquisition Parameters: A 1H NMR spectrum is acquired with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1).
-
Data Processing: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the standard.
Data Presentation: Comparative Purity Analysis
The following table summarizes the hypothetical results obtained from the analysis of a synthesized batch of this compound using the three described methods.
| Analytical Method | Purity (%) | Key Advantages | Key Limitations |
| HPLC | 98.5 | High resolution for separating closely related impurities. Well-established and widely available. | Requires a reference standard for quantification. May not detect non-UV active impurities. |
| GC-MS | 98.2 | High sensitivity and specificity. Provides structural information for impurity identification. | Requires derivatization for non-volatile amines. Not suitable for thermally labile compounds. |
| qNMR | 98.7 | Direct and highly accurate quantification without a specific analyte standard. Provides structural confirmation. | Lower sensitivity compared to chromatographic methods. Requires a more expensive instrument. |
Visualizing the Workflow and Method Comparison
Experimental Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of this compound.
Comparison of Purity Assessment Methodologies
Caption: Logical relationships between analytical methods and their key attributes.
References
Benchmarking the Performance of Aromatic Diamines in OLEDs: A Comparative Guide
A comprehensive review of scientific literature and patent databases did not yield specific performance data for 4-Bromo-5-methylbenzene-1,2-diamine in Organic Light-Emitting Diode (OLED) applications. This suggests the compound is not commonly utilized or publicly documented for this purpose. Therefore, this guide provides a comparative analysis of two widely-used and commercially significant aromatic diamine-based hole transport materials (HTMs): N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). The selection of a suitable HTM is crucial for achieving high efficiency, long operational lifetime, and low power consumption in OLEDs.
Aromatic diamines are a critical class of materials in OLED technology, primarily serving as the hole transport layer (HTL).[1] The HTL facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer, contributing significantly to the overall device performance.[1][2] NPB and TAPC are considered benchmark materials and are frequently employed in the fabrication of high-performance OLEDs, making their comparison valuable for researchers and device engineers.[3][4]
Quantitative Performance Comparison
The performance of an OLED is highly dependent on the entire device architecture, including the emissive material, electron transport layer, and electrode materials. The following table summarizes typical performance metrics for OLED devices utilizing NPB and TAPC as the hole transport layer, compiled from various studies.
| Performance Metric | NPB-based Device | TAPC-based Device |
| Maximum Current Efficiency (cd/A) | ~2.75 - 12.3[3][5] | ~21.1 - 55.74[3][4] |
| Maximum Power Efficiency (lm/W) | Not widely reported in compiled sources | ~18.58 - 29.28[4] |
| Maximum External Quantum Efficiency (%) | Not widely reported in compiled sources | ~10.6 - 21.59[4] |
| Maximum Luminance (cd/m²) | ~7600 - 13,600[3][5] | ~6220[3] |
| Turn-on Voltage (V) | ~3.0 - 4.5[3] | ~3.0 - 5.0[3] |
Note: The wide range in reported values reflects the variety of device structures and emissive systems used in the cited studies.
Material Properties and Device Stability
NPB is well-known for its excellent hole transport capability and a high glass transition temperature (Tg) of around 95°C, which contributes to the morphological stability and longevity of the device.[5][6] TAPC also exhibits high hole mobility and is noted for its high triplet energy (2.87 eV), which allows it to be used not only as a hole transport material but also as a host for blue phosphorescent emitters.[7] This can lead to simplified device structures.[7] However, the chemical stability of these materials under operational stress is a key consideration. Studies have shown that both NPB and TAPC can undergo chemical transformations during device operation, which may contribute to degradation.[8]
Experimental Protocols
The fabrication of OLED devices is a multi-step process typically conducted in a high-vacuum environment to prevent contamination and ensure the purity of the deposited layers.
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.
2. Organic Layer Deposition:
-
The organic layers, including the hole transport layer (NPB or TAPC), emissive layer, and electron transport layer, are deposited onto the ITO substrate via thermal evaporation in a high-vacuum chamber (typically at a pressure below 10⁻⁶ Torr).[3]
-
The deposition rates and thicknesses of the layers are monitored in real-time using a quartz crystal microbalance.
3. Cathode Deposition:
-
A low work function metal or a combination of a thin layer of a low work function material (e.g., LiF) followed by a thicker layer of a more stable metal (e.g., Al) is deposited as the cathode through a shadow mask to define the active area of the device.
4. Encapsulation:
-
To protect the organic layers from degradation due to moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy resin.
5. Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices are measured using a source meter and a photometer or spectroradiometer.[3][9]
-
The electroluminescence spectra are recorded to determine the color coordinates of the emitted light.[10]
Experimental Workflow and Device Structure
The following diagrams illustrate a typical experimental workflow for OLED fabrication and a simplified multilayer device structure.
References
- 1. researchgate.net [researchgate.net]
- 2. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. N,N'-Di-1-naphthyl-N,N'-diphenylbenzidine (NPB) | 123847-85-8 [m.chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
- 9. aml.iaamonline.org [aml.iaamonline.org]
- 10. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 4-Bromo-5-methylbenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 4-Bromo-5-methylbenzene-1,2-diamine (CAS No. 102169-44-8). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is classified as an acute oral toxicant and requires careful handling due to its nature as a halogenated aromatic amine.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include acute oral toxicity.[1] As a halogenated aromatic amine, it should also be handled with caution to avoid skin contact, eye contact, and inhalation.[2][3][4] The recommended personal protective equipment is detailed below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3][5][6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially during transfers and reactions.[3][5] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile Rubber) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient.[4][5][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for both safety and experimental success.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[5]
-
Fume Hood Verification: Confirm that the chemical fume hood is operational and the work area is clean and organized.[3]
2. Handling the Compound:
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If weighing the solid, perform this task inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
-
Reactions: All experimental procedures involving this compound must be conducted within a chemical fume hood with the sash at the lowest practical height.[3]
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work surface within the fume hood with a suitable solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.[6]
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be treated as hazardous waste.[2][3]
Waste Segregation and Collection:
-
Designated Container: All waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips) and solvent rinsates, must be collected in a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[3]
-
Segregation: Halogenated organic waste must be kept separate from non-halogenated waste streams.[3]
Disposal Procedure:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in regular trash.[6]
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
